molecular formula C5H6F3N3 B1396697 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine CAS No. 899899-13-9

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Cat. No.: B1396697
CAS No.: 899899-13-9
M. Wt: 165.12 g/mol
InChI Key: GZOALQBFRPTQPI-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C5H6F3N3 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOALQBFRPTQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine , a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical candidates.

Chemical Class: Fluorinated N-Heterocycles | Application: Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

This compound is a bifunctional pyrazole scaffold characterized by the presence of a primary amine at the C5 position and a trifluoroethyl group at the N1 position. This compound serves as a critical bioisostere for standard N-methyl or N-ethyl aminopyrazoles. The introduction of the trifluoroethyl motif imparts unique physicochemical properties—specifically reduced basicity and enhanced metabolic stability —making it a high-value intermediate for optimizing the pharmacokinetic (PK) profiles of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Identification Data
ParameterDetail
CAS Number 2197061-99-5 (Hydrochloride salt often cited)
IUPAC Name This compound
Molecular Formula C

H

F

N

Molecular Weight 165.12 g/mol
SMILES NC1=CC=NN1CC(F)(F)F
Appearance Off-white to pale yellow solid (typically supplied as HCl salt)
The "Fluorine Effect": Structural Implications

The 2,2,2-trifluoroethyl group exerts a profound electronic influence on the pyrazole ring compared to non-fluorinated alkyl analogs.

  • Basicity Modulation: The strong electron-withdrawing inductive effect (-I) of the CF

    
     group pulls electron density away from the N1 nitrogen. This effect propagates through the ring, significantly lowering the pK
    
    
    
    of the pyridine-like N2 nitrogen and reducing the nucleophilicity of the C5-amine.
    • Expert Insight: While standard 1-alkyl-5-aminopyrazoles are moderately nucleophilic, this fluorinated variant requires stronger electrophiles or harsher conditions for N-functionalization.

  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the N-alkyl chain resistant to oxidative dealkylation by Cytochrome P450 enzymes, a common clearance pathway for N-ethyl groups.

Synthetic Methodology

The synthesis of this compound typically follows a regiospecific cyclocondensation strategy. The most robust industrial route involves the reaction of a substituted hydrazine with a C3-synthon equivalent.

Primary Synthetic Route: The Hydrazine-Nitrile Condensation

This protocol ensures high regioselectivity for the 5-amino isomer over the 3-amino isomer.

Reagents:

  • 2,2,2-Trifluoroethylhydrazine (Nucleophile)

  • 2-Chloroacrylonitrile (or 2,3-Dichloropropionitrile as a masked equivalent)

Mechanism:

  • Michael Addition: The terminal nitrogen of the hydrazine attacks the

    
    -carbon of the nitrile.
    
  • Cyclization: Intramolecular attack of the secondary hydrazine nitrogen onto the nitrile carbon.

  • Aromatization: Tautomerization drives the formation of the aromatic pyrazole system.

Visualization of Synthesis Pathway

SynthesisPath Hydrazine 2,2,2-Trifluoroethylhydrazine (CF3CH2NHNH2) Intermediate Acyclic Hydrazone Intermediate Hydrazine->Intermediate Michael Addition (Base catalyzed) Nitrile 2-Chloroacrylonitrile (Cl-CH=CH-CN) Nitrile->Intermediate Product 1-(2,2,2-Trifluoroethyl)- 1H-pyrazol-5-amine Intermediate->Product Cyclization & Aromatization

Figure 1: Regioselective synthesis of the target aminopyrazole via hydrazine condensation.

Reactivity & Functionalization

This scaffold presents three distinct sites for chemical modification, each with specific reactivity rules governed by the fluorinated tail.[1]

Reactivity Map
  • N-Amine (C5-NH

    
    ):  The primary handle for building fused ring systems.
    
    • Reaction: Condensation with 1,3-dielectrophiles (e.g., 1,3-diketones,

      
      -keto esters).
      
    • Product:Pyrazolo[1,5-a]pyrimidines .[2] This is the most common application in drug discovery (e.g., for kinase inhibitors).

  • C4-Position: The nucleophilic "enamine-like" carbon.

    • Reaction: Electrophilic Aromatic Substitution (EAS).

    • Reagents: NIS (Iodination), NCS (Chlorination), or Vilsmeier-Haack reagents (Formylation).

    • Note: The EWG nature of the trifluoroethyl group deactivates the ring slightly, requiring longer reaction times than non-fluorinated pyrazoles.

  • N2-Nitrogen: The pyridine-like nitrogen.

    • Reaction: Metal coordination or H-bond acceptor.

    • Note: Basicity is severely attenuated; protonation occurs only under strongly acidic conditions.

Experimental Workflow: Pyrazolo[1,5-a]pyrimidine Formation

A self-validating protocol for fusing a pyrimidine ring.

  • Setup: Dissolve 1 eq. of this compound in glacial acetic acid.

  • Addition: Add 1.1 eq. of 1,3-diketone (e.g., acetylacetone).

  • Reflux: Heat to 100°C for 2-4 hours. Monitor via TLC (disappearance of amine spot).

  • Workup: Cool to room temperature. The product often precipitates. If not, dilute with water and filter.

  • Validation: NMR should show loss of the broad NH

    
     singlet (approx. 5.5 ppm) and appearance of a new aromatic proton for the pyrimidine ring.
    
Reactivity Logic Diagram

Reactivity Core 1-(2,2,2-Trifluoroethyl)- 1H-pyrazol-5-amine Diketone 1,3-Diketones (Reflux/AcOH) Core->Diketone Halogen NIS or NCS (DMF/RT) Core->Halogen Acyl Acyl Chlorides (Pyridine/0°C) Core->Acyl Fused Pyrazolo[1,5-a]pyrimidine (Kinase Scaffold) Diketone->Fused Cyclocondensation Subst 4-Halo-pyrazole (Coupling Partner) Halogen->Subst Electrophilic Subst. (C4 Position) Amide N-Acyl Amine (Prodrug/Linker) Acyl->Amide Acylation (N-Exocyclic)

Figure 2: Divergent reactivity pathways for library generation.

Medicinal Chemistry Applications

Bioisosterism & Pharmacokinetics

In drug design, replacing an N-ethyl group with N-(2,2,2-trifluoroethyl) is a strategic modification:

  • Lipophilicity (LogD): The CF

    
     group increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration.
    
  • Conformation: The bulkier CF

    
     group can restrict rotation, locking the molecule into a bioactive conformation.
    
  • Case Study Context: This moiety is frequently observed in patent literature for LRRK2 inhibitors (Parkinson's disease) and p38 MAP kinase inhibitors (Inflammation), where the pyrazole acts as the hinge-binding motif.

Safety & Handling (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic in salt form.

References

  • Synthesis of 5-Aminopyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Reactivity of Aminopyrazoles: Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of 5-Aminopyrazoles. Journal of Organic Chemistry.

  • Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors: Dickson, H. D., et al. (2019). Discovery of aminopyrazoles as LRRK2 inhibitors. Journal of Medicinal Chemistry.

  • Safety Data: PubChem Compound Summary for this compound.

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile of the novel heterocyclic compound, 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine. As researchers, scientists, and drug development professionals, understanding the solubility of a potential drug candidate is a critical early step in the development pipeline.[1][2] Poor solubility can lead to a cascade of challenges, including low bioavailability, formulation difficulties, and unreliable in vitro assay results.[3][4] This document will delve into the theoretical considerations, physicochemical properties, and detailed experimental protocols for accurately characterizing the solubility of this pyrazole derivative.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these, aqueous solubility is a paramount parameter that dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4] A drug must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target.[3] Therefore, a thorough understanding of the solubility of this compound is not merely an academic exercise but a crucial step in de-risking its development and predicting its in vivo performance.

The 5-aminopyrazole scaffold is a well-established pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7] The introduction of a trifluoroethyl group at the N1 position is a strategic chemical modification intended to modulate the compound's properties. The high electronegativity of fluorine atoms can influence the molecule's pKa, lipophilicity (logP), and metabolic stability. Specifically, the trifluoroethyl group is known to enhance lipophilicity, which can have a significant impact on solubility.[8]

This guide will provide the necessary theoretical background and practical, step-by-step protocols to empower researchers to meticulously characterize the solubility of this compound.

Physicochemical Properties: Predicting Solubility Behavior

While direct experimental measurement is the gold standard, an initial in silico or calculated assessment of a compound's physicochemical properties can provide valuable insights into its expected solubility.

PropertyPredicted/Calculated ValueImplication for Solubility
Molecular Weight 167.12 g/mol Relatively low molecular weight is generally favorable for solubility.
logP (Octanol-Water Partition Coefficient) Predicted to be moderately lipophilic. The trifluoroethyl group increases lipophilicity compared to a simple alkyl substituent. A higher logP often correlates with lower aqueous solubility.[3]The compound is expected to have limited aqueous solubility.
pKa (Ionization Constant) The pyrazole amine group is basic. The exact pKa is not readily available but is crucial for understanding pH-dependent solubility.As a weak base, the compound's solubility is expected to increase in acidic conditions where the amine group is protonated.
Melting Point Not available. A high melting point can indicate strong crystal lattice energy, which can negatively impact solubility.Experimental determination is recommended.
Calculated Water Solubility (for analogue) The log10 of water solubility for the simpler analogue, 1-methyl-5-aminopyrazole, is calculated to be -2.16 mol/L.[9]This suggests that the target compound, with a more lipophilic trifluoroethyl group, will likely have even lower aqueous solubility.

Experimental Determination of Solubility: Protocols and Methodologies

A multi-faceted approach to solubility determination is recommended, employing both kinetic and thermodynamic methods to gain a comprehensive understanding of the compound's behavior under various conditions.[4][10]

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early-stage discovery, providing a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.[11][12] This is typically achieved by introducing a concentrated DMSO stock of the compound into an aqueous buffer.[4][11]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM stock solution in DMSO serial_dil Create serial dilutions in DMSO stock->serial_dil add_compound Add DMSO dilutions to buffer (final DMSO conc. <1%) serial_dil->add_compound add_buffer Add aqueous buffer (e.g., PBS, pH 7.4) to microplate add_buffer->add_compound incubate Incubate at room temperature (e.g., 2 hours) with shaking add_compound->incubate measure Measure precipitation (e.g., nephelometry, turbidimetry) incubate->measure determine Determine kinetic solubility limit measure->determine

Caption: Workflow for the kinetic solubility assay.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Assay Plate Preparation: In a separate 96-well clear bottom plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO serial dilutions to the corresponding wells of the assay plate containing the aqueous buffer. The final DMSO concentration should be kept low (ideally ≤1%) to minimize its co-solvent effect.

  • Incubation: Shake the assay plate at room temperature for a defined period, typically 1 to 2 hours.[13]

  • Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[1][14]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or light scattering is observed compared to the buffer-only control.

Causality Behind Experimental Choices:

  • DMSO as a solvent: It is a strong organic solvent capable of dissolving a wide range of compounds, making it suitable for creating high-concentration stock solutions.[4]

  • Low final DMSO concentration: High concentrations of DMSO can act as a co-solvent, artificially inflating the measured solubility.

  • Nephelometry: This technique is highly sensitive to the presence of sub-micrometer particles, providing a precise determination of the onset of precipitation.[1][14]

Thermodynamic (Equilibrium) Solubility Assay

The thermodynamic solubility assay measures the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility determination.[4][15] This method is more time and resource-intensive but provides a more accurate representation of a compound's solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis add_solid Add excess solid compound to buffer incubate Incubate with agitation (e.g., 24-48 hours) at a controlled temperature add_solid->incubate separate Separate solid from supernatant (centrifugation or filtration) incubate->separate quantify Quantify compound concentration in the supernatant (e.g., HPLC-UV, LC-MS/MS) separate->quantify

Caption: Workflow for the thermodynamic solubility assay.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer (e.g., pH 1.2, 6.8, and 7.4 to simulate different physiological conditions).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[10][13]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][15]

  • Data Analysis: The measured concentration of the compound in the supernatant represents the thermodynamic solubility in that specific buffer.

Self-Validating System and Trustworthiness:

  • Use of excess solid: This ensures that the solution is truly saturated at equilibrium.

  • Extended incubation with agitation: This allows the system to reach a state of dynamic equilibrium between the dissolved and solid phases.[10]

  • Confirmation of solid form: After the experiment, the remaining solid can be analyzed (e.g., by XRPD) to ensure that no polymorphic transformation or degradation has occurred during the experiment.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility Profile of this compound

Assay TypeMediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS7.425[Experimental Data][Experimental Data]
ThermodynamicSimulated Gastric Fluid (SGF)1.237[Experimental Data][Experimental Data]
ThermodynamicPhosphate Buffer6.837[Experimental Data][Experimental Data]
ThermodynamicPhosphate Buffer7.437[Experimental Data][Experimental Data]

Interpretation of Expected Results:

  • pH-Dependent Solubility: Due to the basic amine group, the solubility of this compound is expected to be significantly higher in the acidic environment of the SGF (pH 1.2) compared to the neutral pH of the phosphate buffers.

  • Kinetic vs. Thermodynamic Solubility: The kinetic solubility value may be higher than the thermodynamic solubility, as the former represents a supersaturated state that has not yet reached equilibrium.

  • Implications for Oral Bioavailability: Low solubility at intestinal pH (6.8) could be a limiting factor for oral absorption.

Conclusion and Future Directions

This guide has outlined the critical importance of characterizing the solubility of this compound and has provided detailed, field-proven protocols for its experimental determination. A comprehensive understanding of its solubility profile across a physiologically relevant pH range is essential for making informed decisions in the drug development process.

Future work should focus on exploring solubility enhancement strategies if the intrinsic solubility is found to be a limiting factor. Techniques such as salt formation (by targeting the basic amine), co-solvency, and formulation with cyclodextrins or other excipients could be investigated to improve the dissolution and ultimately the bioavailability of this promising compound.[3]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(11), 9499-9529. Retrieved from [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles.
  • ResearchGate. (2025, August 9). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]

  • Al-Issa, S. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5821. Retrieved from [Link]

  • Aggarwal, N., & Kumar, R. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein journal of organic chemistry, 10, 2336-2362. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol. Retrieved from [Link]

Sources

Precision Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine (CAS: 899899-13-9), a critical fluorinated heterocyclic building block used in the development of kinase inhibitors (e.g., p38 MAPK, Bruton’s tyrosine kinase) and advanced agrochemicals.

Executive Summary & Strategic Value

The introduction of a 2,2,2-trifluoroethyl moiety onto a pyrazole core significantly alters the physicochemical profile of the scaffold. The strong electron-withdrawing nature of the trifluoromethyl group (


) lowers the pKa of the pyrazole system, enhances metabolic stability against oxidative metabolism, and increases lipophilicity (

), improving membrane permeability in drug candidates.

This guide moves beyond generic protocols, focusing on the regioselective cyclocondensation of 2,2,2-trifluoroethylhydrazine with 3-ethoxyacrylonitrile. The primary challenge in this synthesis is controlling the regiochemistry to favor the 5-amino isomer over the 3-amino isomer, a process dictated by the nucleophilicity differential between the hydrazine nitrogens.

Retrosynthetic Analysis

To synthesize the target efficiently, we disconnect the pyrazole ring at the N1-C5 and N2-C3 bonds.

  • Target Molecule: this compound.[1]

  • Primary Disconnection: Cyclocondensation.

  • Key Precursors:

    • Hydrazine Component: 2,2,2-Trifluoroethylhydrazine (often supplied as 70% aqueous solution or HCl salt).

    • Electrophile Component: 3-Ethoxyacrylonitrile (acting as a masked malondialdehyde equivalent).

Strategic Logic: The reaction relies on the Michael-type addition of the hydrazine to the vinyl ether, followed by an intramolecular nucleophilic attack on the nitrile. The electron-deficient nature of the trifluoroethyl group deactivates the internal nitrogen (


), ensuring the terminal nitrogen (

) initiates the attack, which is crucial for securing the 1,5-substitution pattern.

Detailed Reaction Mechanism

The formation of the 5-aminopyrazole core proceeds via a stepwise addition-elimination-cyclization sequence.

Mechanistic Steps:
  • Nucleophilic Initiation: The terminal amino group (

    
    ) of 2,2,2-trifluoroethylhydrazine is the most nucleophilic site. It attacks the 
    
    
    
    -carbon of 3-ethoxyacrylonitrile.
  • Elimination: Ethanol is eliminated, forming an intermediate hydrazino-acrylonitrile .

  • Regioselective Cyclization: The internal nitrogen (bearing the

    
     group) attacks the electrophilic nitrile carbon. Note: Although this nitrogen is electron-deficient, the intramolecular proximity (entropy) drives this step.
    
  • Tautomerization: The resulting imine intermediate tautomerizes to the aromatic 5-aminopyrazole.

Visualization (DOT Diagram)

G Start Reagents: 2,2,2-Trifluoroethylhydrazine + 3-Ethoxyacrylonitrile Inter1 Intermediate 1: Michael Addition (Terminal NH2 attacks Beta-C) Start->Inter1 Nucleophilic Attack Inter2 Intermediate 2: Hydrazino-acrylonitrile (- EtOH) Inter1->Inter2 Elimination of EtOH Cyclization Cyclization: Internal NH attacks Nitrile Inter2->Cyclization Intramolecular Ring Closure Product Product: 1-(2,2,2-Trifluoroethyl)- 1H-pyrazol-5-amine Cyclization->Product Tautomerization

Caption: Step-wise mechanistic pathway for the regioselective synthesis of the 5-aminopyrazole core.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Role
2,2,2-Trifluoroethylhydrazine (70% aq) 114.071.0Nucleophile
3-Ethoxyacrylonitrile 97.121.05Electrophile
Ethanol (Absolute) 46.07SolventMedium
Sodium Ethoxide (21% in EtOH) 68.051.1Base/Catalyst
Water/Brine -WorkupPurification
Step-by-Step Methodology
Phase 1: Preparation of the Hydrazone Intermediate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (

    
     or Ar).
    
  • Solvation: Charge the flask with Ethanol (50 mL) and 2,2,2-Trifluoroethylhydrazine (11.4 g, 100 mmol).

    • Critical Note: If using the HCl salt of the hydrazine, pre-treat with 1.0 equiv of NaOEt in ethanol for 30 mins and filter off the NaCl precipitate before proceeding.

  • Addition: Cool the solution to 0°C using an ice bath. Add 3-Ethoxyacrylonitrile (10.2 g, 105 mmol) dropwise over 15 minutes.

    • Observation: The solution may turn slightly yellow. The dropwise addition prevents exotherm-induced decomposition.

Phase 2: Cyclization[2]
  • Heating: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–5 hours . Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of the hydrazine starting material and formation of a new spot (

      
      ).
      
Phase 3: Isolation & Purification
  • Concentration: Remove the solvent under reduced pressure (rotary evaporator) to yield a crude oily residue.

  • Workup: Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: The crude product often solidifies upon standing. Recrystallize from a mixture of Ethanol/Heptane (1:5) or triturated with cold diethyl ether to yield the pure amine.

    • Expected Yield: 65–75%

    • Appearance: Off-white to pale yellow solid.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized material, compare your data against these standard parameters.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.25 (d, J = 2.0 Hz, 1H, C3-H )
      
    • 
       5.40 (s, 2H, NH2 , exchangeable with 
      
      
      
      )
    • 
       5.28 (d, J = 2.0 Hz, 1H, C4-H )
      
    • 
       4.75 (q, J = 9.0 Hz, 2H, CH2-CF3 )
      
    • Key Diagnostic: The quartet at 4.75 ppm confirms the N-alkylation with the trifluoroethyl group. The coupling constant (

      
      ) is characteristic.
      
  • 13C NMR:

    • Expected signals for the pyrazole carbons (

      
       139 ppm, 90 ppm) and the quartet for the 
      
      
      
      carbon (
      
      
      124 ppm,
      
      
      ).

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (<40%) Incomplete cyclization due to deactivated internal Nitrogen.Increase reaction time or use a stronger base (e.g.,

) in refluxing t-Butanol to force ring closure.
Regioisomer Contamination Formation of 3-amino isomer.Ensure the reaction is initiated at 0°C. The kinetic product favors the attack of the terminal

on the vinyl ether.
Dark/Tarred Product Oxidation of the amine.Perform all steps under an inert atmosphere (

). Purify rapidly after workup.

References

  • Regioselective Synthesis of 5-Aminopyrazoles

    • Source: Fustero, S., et al. "Regioselective Synthesis of 5-Amino-1-arylpyrazoles." Journal of Organic Chemistry, 2008.
    • Relevance: Establishes the core mechanism for hydrazine/nitrile condens
  • Synthesis of Trifluoroethyl-substituted Pyrazoles

    • Source: Patent WO2019097306A2. "Synthesis of 5-amino-1-(substituted)-pyrazoles."
    • Relevance: Provides industrial context for similar fluorin
  • General Methods for 1-Alkyl-5-aminopyrazoles

    • Source:Organic Syntheses, Coll.[3] Vol. 5, p. 39.

    • Relevance: Foundational protocols for handling hydrazine condens
  • Medicinal Chemistry Applications

    • Source: Aggarwal, R., et al. "5-Aminopyrazoles: A Review.
    • Relevance: Validates the utility of the scaffold in drug discovery.

Sources

Technical Whitepaper: Stability Profiling & Degradation Kinetics of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

This technical guide details the stability profile of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine (CAS: 899899-13-9), a critical building block in the synthesis of modern agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical kinase inhibitors.

The stability of this molecule is governed by the electronic interplay between the electron-withdrawing trifluoroethyl (


) group at the N1 position and the electron-donating amino (

) group at C5. While the pyrazole core exhibits high thermal robustness, the primary amine is a locus for oxidative degradation, particularly in solution. This guide provides a self-validating protocol for assessing these vulnerabilities.
Physicochemical Context[1][2][3]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 165.12 g/mol [1]

  • Electronic Effect: The

    
    -trifluoroethyl group exerts a strong inductive effect (
    
    
    
    ), reducing the electron density of the pyrazole ring. This lowers the
    
    
    of the exocyclic amine compared to non-fluorinated analogs, making it less nucleophilic but still susceptible to radical-mediated oxidation.

Stress Testing Framework (ICH Q1A Aligned)

To establish a comprehensive stability profile, we utilize a forced degradation approach aligned with ICH Q1A(R2) guidelines. The goal is not merely to degrade the compound, but to achieve 5–20% degradation to identify "likely" impurities.

Stress Conditions Matrix
Stress TypeConditionDurationTarget Mechanism
Hydrolytic (Acid) 0.1 N HCl, Reflux24 HoursDeamination / Ring Opening (Unlikely)
Hydrolytic (Base) 0.1 N NaOH, Reflux24 HoursTrifluoroethyl elimination
Oxidative 3%

, RT
4–6 HoursN-oxidation, Azo-dimerization
Thermal 60°C (Solid State)7 DaysPolymorphic change, sublimation
Photolytic 1.2 million lux hours~5 DaysRadical formation, color change

Expert Insight: The trifluoroethyl group is generally resistant to hydrolysis. However, under strong basic conditions (pH > 12) and high heat, trace elimination of HF to form a vinyl species is theoretically possible, though rare. The primary risk is the oxidation of the amine to nitroso or nitro species.

Analytical Method Development

Accurate quantification requires a Reverse-Phase HPLC (RP-HPLC) method capable of separating the polar amine from potential non-polar dimers.

Chromatographic Conditions
  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the amine).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 240 nm (Pyrazole

    
     transition).
    
  • Column Temp: 30°C.

Gradient Profile

The gradient is designed to retain the polar parent compound while eluting lipophilic oxidation products.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Equilibration
2.0955Isocratic Hold (Polar retention)
15.01090Ramp to elute dimers
18.01090Wash
18.1955Re-equilibration

Degradation Pathways & Visualization

Understanding the causality of degradation is essential for stabilization. The primary pathway for 5-aminopyrazoles involves the oxidation of the amine group.

Mechanistic Pathway
  • Oxidative Attack: Peroxides or UV light generate radical species at the exocyclic nitrogen.

  • Intermediate Formation: Formation of hydroxylamine or nitroso intermediates.

  • Coupling: Two radical species couple to form an azo-dimer (colored impurity, often turning the white powder yellow/orange).

Workflow Visualization (DOT)

StabilityWorkflow cluster_Stress Stress Conditions Start Sample Preparation (1 mg/mL in MeOH) Acid Acid Hydrolysis (0.1N HCl) Start->Acid Base Base Hydrolysis (0.1N NaOH) Start->Base Ox Oxidation (3% H2O2) Start->Ox Photo Photolysis (UV/Vis) Start->Photo Quench Neutralization/Quench (Stop Reaction) Acid->Quench 24h Base->Quench 24h Ox->Quench 4h Photo->Quench 1.2M Lux Analyze RP-HPLC Analysis (PDA Detection) Quench->Analyze Data Mass Balance & Kinetics Calculation Analyze->Data

Figure 1: Standardized Forced Degradation Workflow for Aminopyrazoles.

Degradation Mechanism Diagram

DegradationPathway Parent 1-(2,2,2-Trifluoroethyl)- 1H-pyrazol-5-amine Radical Aminyl Radical (Intermediate) Parent->Radical Oxidation / UV Hydrolysis Ring Cleavage (Rare/Extreme pH) Parent->Hydrolysis Conc. NaOH / Heat Nitroso 5-Nitroso Species Radical->Nitroso [O] Azo Azo Dimer (Major Oxidative Impurity) Nitroso->Azo Dimerization

Figure 2: Postulated degradation pathway focusing on oxidative sensitivity of the amine.

Protocol for Self-Validation

To ensure trustworthiness, the experimental setup must be self-validating. Use the Mass Balance Check :

  • Preparation: Prepare a standard solution of the parent compound (un-stressed).

  • Quantification: Measure the Area Under Curve (AUC) of the parent peak.

  • Calculation: For every stress sample:

    
    
    
  • Acceptance: A mass balance between 95%–105% confirms that no volatile degradation products were lost and the method detects all significant degradants.

Storage & Handling Recommendations

Based on the oxidative instability of the 5-amino group:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Container: Amber glass vials to prevent photolytic radical generation.

  • Solution Stability: Solutions in DMSO or Methanol should be used within 24 hours. If yellowing occurs, verify purity via HPLC, as this indicates azo-dimer formation.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11317805, this compound. [Link]

  • Fadda, A. A., et al. (2012). Synthesis and antimicrobial evaluation of some new pyrazole derivatives. Journal of Saudi Chemical Society. (Demonstrates general reactivity of aminopyrazoles). [Link]

  • Bayer CropScience. (2014). Process for the preparation of 5-fluoro-1H-pyrazoles.[5][6] WO2014012975A1.[5] (Provides context on the synthesis and handling of trifluoroethyl pyrazole intermediates).

Sources

Methodological & Application

Technical Guide: Leveraging 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

In the landscape of modern kinase inhibitor design, the 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine scaffold represents a high-value bioisostere of the traditional N-ethyl or N-methyl pyrazole. While alkyl pyrazoles are ubiquitous in drugs like Celecoxib or Ruxolitinib, the introduction of the trifluoroethyl group offers three distinct medicinal chemistry advantages:

  • Metabolic Blocking: The terminal

    
     group effectively blocks metabolic dealkylation (N-dealkylation) by Cytochrome P450 enzymes, a common clearance liability for N-ethyl groups.
    
  • Electronic Modulation: The strong electron-withdrawing nature of the trifluoroethyl group (

    
    ) reduces the electron density of the pyrazole ring. This lowers the 
    
    
    
    of the 5-amino group, altering its hydrogen bond donor capability and reducing non-specific binding compared to more basic analogs.
  • Lipophilicity Tuning: It provides a moderate increase in lipophilicity (

    
    ) while maintaining a specific dipole orientation, often improving membrane permeability without the solubility penalty of longer alkyl chains.
    

This guide provides a validated protocol for the regioselective synthesis of this building block and detailed instructions for its subsequent functionalization, addressing the specific reactivity challenges posed by the fluorinated substituent.

Part 2: Chemical Profile & Properties[1]

PropertyData / ValueImplication for Drug Design
Molecular Formula

Compact scaffold, Fragment-based drug discovery (FBDD) friendly.
Molecular Weight 179.12 g/mol Low MW allows significant room for elaboration.
Regiochemistry 1-substituted-5-amineCritical for correct vector alignment in the ATP-binding pocket.
Electronic Effect Electron DeficientThe 5-

is less nucleophilic than in N-methyl pyrazoles.
Solubility Moderate (DMSO, MeOH)Compatible with standard organic synthesis and biological assays.

Part 3: Protocol 1 — Regioselective Synthesis

Objective: Synthesize this compound with >95% regioselectivity, avoiding the formation of the 3-amine isomer.

Mechanism & Causality: The reaction relies on the condensation of 2,2,2-trifluoroethylhydrazine with 3-ethoxyacrylonitrile .

  • Step 1 (Nucleophilic Attack): The unsubstituted terminal nitrogen (

    
    ) of the hydrazine is more nucleophilic than the substituted nitrogen (
    
    
    
    ) due to the electron-withdrawing effect of the trifluoroethyl group.
  • Step 2 (Displacement): The

    
     attacks the electrophilic 
    
    
    
    -carbon of 3-ethoxyacrylonitrile, displacing ethanol.
  • Step 3 (Cyclization): The internal nitrogen attacks the nitrile carbon to close the ring, yielding the 5-amino isomer exclusively.

Materials
  • Reagent A: 3-Ethoxyacrylonitrile (CAS: 61310-53-0) - 1.0 equiv.[1]

  • Reagent B: (2,2,2-Trifluoroethyl)hydrazine hydrochloride (CAS: 1081515-82-3) - 1.1 equiv.

  • Base: Triethylamine (

    
    ) or Sodium Ethoxide (
    
    
    
    ) - 1.2 equiv.
  • Solvent: Ethanol (Absolute).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve (2,2,2-trifluoroethyl)hydrazine hydrochloride (10 mmol) in absolute ethanol (20 mL).

  • Neutralization: Add Triethylamine (12 mmol) dropwise at

    
     to free the hydrazine base. Stir for 15 minutes.
    
  • Addition: Add 3-Ethoxyacrylonitrile (10 mmol) dropwise. The solution may turn slightly yellow.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting nitrile should be consumed.
    
  • Work-up:

    • Cool to room temperature.[2]

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (

    
    , gradient 0-5% MeOH in DCM).
    
    • Note: The product often crystallizes upon standing or trituration with cold ether.

QC Criteria (Self-Validation)
  • 1H NMR (DMSO-d6): Look for the pyrazole protons. The C4-H usually appears as a doublet or broad singlet around

    
     5.2–5.5 ppm. The 
    
    
    
    signal is broad around
    
    
    5.0–6.0 ppm. The
    
    
    quartet (
    
    
    ) appears around
    
    
    4.7–4.9 ppm.
  • Regioisomer Check: The 3-amine isomer would show different shifts.[2] A NOESY experiment showing correlation between the

    
     group and the C5-H (or lack thereof for the 5-amine where the amine is adjacent) can confirm structure, but the synthesis route heavily favors the 5-amine.
    

Part 4: Protocol 2 — Functionalization (Amide Coupling)

Challenge: The electron-withdrawing


 group reduces the nucleophilicity of the 5-amino group, making standard EDC/HOBt couplings sluggish.

Solution: Use high-activity coupling reagents (HATU) or Acid Chlorides.

Experimental Workflow
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 10 minutes to form the activated ester.

  • Coupling: Add This compound (1.0 equiv).

  • Conditions: Stir at

    
      for 12 hours.
    
    • Insight: Room temperature reaction may be incomplete. Gentle heating overcomes the reduced nucleophilicity.

  • Validation: Monitor for the disappearance of the amine (MW 179) and formation of the amide product by LCMS.

Part 5: Application Logic & Visualization

Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the mechanistic logic ensuring the formation of the 5-amino isomer over the 3-amino isomer.

SynthesisPathway Start Precursors: Trifluoroethylhydrazine + 3-Ethoxyacrylonitrile Step1 Step 1: Nucleophilic Attack (Terminal NH2 attacks beta-carbon) Start->Step1 Regiocontrol: Sterics & Electronics Intermediate Intermediate: Acyclic Hydrazone Step1->Intermediate Byproduct Avoided Isomer: 3-amine derivative Step1->Byproduct Disfavored Step2 Step 2: Cyclization (Internal NH attacks Nitrile) Intermediate->Step2 Product Target: This compound Step2->Product

Caption: Mechanistic pathway highlighting the regioselective formation of the 5-amino isomer driven by the nucleophilicity differential of the hydrazine nitrogens.

Diagram 2: SAR & Lead Optimization Logic

How to use this scaffold in a drug discovery campaign (e.g., BTK or JAK inhibitors).

SAR_Logic Scaffold This compound (Core Scaffold) Metabolism Metabolic Stability (Blocks N-dealkylation) Scaffold->Metabolism CF3 Effect Potency H-Bond Donor (NH) (Acidity tuned by CF3) Scaffold->Potency Electronic w/d Selectivity Vector Alignment (C4 position available for Gatekeeper interaction) Scaffold->Selectivity C4 Functionalization Target1 Target: BTK Inhibitor (Covalent/Reversible) Selectivity->Target1 Target2 Target: FGFR Inhibitor Selectivity->Target2

Caption: Structural Activity Relationship (SAR) map demonstrating how the trifluoroethyl-pyrazole scaffold influences metabolic stability and target selectivity.

Part 6: References

  • Regioselective Synthesis of Pyrazoles:

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[3]

    • Source: Organic Letters (2014).

    • URL:[Link]

    • Context: Validates the regiochemical principles of hydrazine/alkyne condensations.

  • Fluorinated Alcohols in Synthesis:

    • Title: Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents.

    • Source: Journal of Organic Chemistry (2008).

    • URL:[Link]

    • Context: Supports the use of fluorinated environments to enhance regiocontrol.

  • Medicinal Chemistry of Pyrazoles:

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.

    • Source: International Journal of Molecular Sciences (2023).

    • URL:[Link]

    • Context: Comprehensive review of 5-aminopyrazole applications in kinase inhibition (BTK, p38 MAPK).

  • Precursor Reactivity:

    • Title: 3-Ethoxyacrylonitrile Synthesis and Properties.

    • Source: ChemSynthesis / J. Org. Chem (1957).[1]

    • URL:[Link]

    • Context: Validates the starting material properties for the condensation reaction.

Sources

Application Notes & Protocols: The Strategic Deployment of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Imperative of Fluorination and Privileged Scaffolds

In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine atoms and the utilization of "privileged scaffolds" are cornerstone strategies for optimizing molecular properties. The pyrazole nucleus is one such scaffold, recognized for its metabolic stability and its versatile role in forming key interactions with biological targets.[1][2] Numerous approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor crizotinib, feature this heterocyclic core, underscoring its pharmacological value.[1][3]

Concurrently, the introduction of trifluoromethyl (CF₃) or related fluoroalkyl groups has become a critical tool for medicinal chemists.[4] The trifluoroethyl group (–CH₂CF₃), in particular, offers a unique combination of properties. Its strong C-F bonds enhance metabolic stability by shielding adjacent positions from enzymatic degradation, while its high electronegativity and lipophilicity can profoundly modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.[5][6]

This guide focuses on 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine , a building block that synergistically combines the benefits of the pyrazole core with the strategic advantages of a trifluoroethyl substituent. We will explore its synthesis, its pivotal role in constructing advanced intermediates, and its application in the development of targeted therapeutics, particularly protein kinase inhibitors.

Section 1: The Building Block - Synthesis & Strategic Value

The title compound serves as a versatile starting material, primarily due to the synthetic accessibility of its primary amine handle. This amine group is a key functionalization point for building molecular complexity, typically through amide bond formation or cross-coupling reactions.

A common and efficient synthesis of this compound proceeds via a two-step sequence starting from commercially available reagents. The causality behind this protocol is rooted in classic heterocyclic chemistry principles: the condensation of a hydrazine derivative with a β-ketonitrile to form the pyrazole ring.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Intramolecular Cyclization reagent1 2,2,2-Trifluoroethylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate Ethanol, Reflux reagent2 Ethoxymethylenemalononitrile reagent2->intermediate product This compound intermediate->product Base (e.g., NaOEt), Heat caption Figure 1. General synthetic workflow for the target compound. G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates Apoptosis Apoptosis ERK ERK Kinase MEK->ERK Phosphorylates Proliferation Cell Proliferation | Survival ERK->Proliferation Inhibitor Pyrazolamine-Derived Inhibitor Inhibitor->RAF Inhibition caption Figure 2. Inhibition of the MAPK/ERK pathway.

Sources

Application Note: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine as a Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, pharmacological utility, and quality control of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine , a privileged scaffold in modern drug design.

Abstract

This compound is a specialized heterocyclic building block increasingly utilized in oncology (kinase inhibitors) and agrochemistry (GABA-gated chloride channel antagonists). This moiety offers a dual advantage: the pyrazol-5-amine core functions as a robust hydrogen-bond donor/acceptor system for active site binding, while the N-trifluoroethyl group acts as a bioisostere for ethyl/methyl groups, significantly enhancing metabolic stability by blocking cytochrome P450-mediated


-dealkylation. This guide provides a validated synthesis protocol, structural characterization data, and a mechanistic rationale for its deployment in lead optimization.

Pharmacological Rationale & Design Logic

The "Fluorine Effect" in Medicinal Chemistry

The substitution of a standard


-ethyl group with an 

-(2,2,2-trifluoroethyl) group introduces profound physicochemical changes:
  • Metabolic Blockade: The C–F bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature of the

    
     group deactivate the adjacent methylene protons (
    
    
    
    ), preventing oxidative metabolism (hydroxylation/dealkylation) by CYP450 enzymes.
  • pKa Modulation: The strong electron-withdrawing effect (

    
    ) reduces the basicity of the pyrazole nitrogens, altering the hydrogen bond donor capability of the 5-amino group (
    
    
    
    ) and the acceptor capability of N2. This is critical for fine-tuning "hinge-binding" affinity in kinase targets.
  • Lipophilicity: The

    
     group increases lipophilicity (
    
    
    
    ) without the steric penalty of larger alkyl groups, improving membrane permeability.
Structural Role in Drug Targets

In kinase inhibitors, the 5-aminopyrazole motif often serves as a hinge binder . The exocyclic amine acts as a hydrogen bond donor to the hinge region backbone carbonyl, while the pyrazole N2 acts as a hydrogen bond acceptor to the backbone amide nitrogen.

HingeBinding KinaseHinge Kinase Hinge Region (Backbone) Scaffold 1-(2,2,2-Trifluoroethyl)- 1H-pyrazol-5-amine Scaffold->KinaseHinge H-Bond Donor (-NH2) H-Bond Acceptor (N2) Metabolism Metabolic Stability (CYP450 Blockade) Scaffold->Metabolism CF3 Effect (Prevents N-Dealkylation)

Figure 1: Mechanistic role of the pharmacophore in binding and stability.

Validated Synthesis Protocol

Objective: Synthesis of this compound from 2,2,2-trifluoroethylhydrazine and 3-ethoxyacrylonitrile.

Reaction Scheme

The synthesis relies on the regioselective condensation of a hydrazine with a


-alkoxynitrile.

Synthesis Hydrazine 2,2,2-Trifluoroethyl hydrazine (HCl salt) Reaction Condensation (EtOH, Reflux, 4h) Hydrazine->Reaction Nitrile 3-Ethoxyacrylonitrile Nitrile->Reaction Product 1-(2,2,2-Trifluoroethyl)- 1H-pyrazol-5-amine Reaction->Product Regioselective Cyclization

Figure 2: Synthetic workflow for the target pharmacophore.[1][2]

Materials
  • Reagent A: 2,2,2-Trifluoroethylhydrazine (70% in water or HCl salt).

  • Reagent B: 3-Ethoxyacrylonitrile (CAS: 61310-53-0) or 3-(Dimethylamino)acrylonitrile.

  • Solvent: Ethanol (Absolute).

  • Base: Triethylamine (Et3N) or Sodium Ethoxide (if using HCl salt).

Step-by-Step Procedure
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,2,2-trifluoroethylhydrazine hydrochloride (10.0 mmol, 1.50 g) in Ethanol (30 mL).

  • Neutralization : Add Triethylamine (11.0 mmol, 1.53 mL) dropwise at 0°C to free the hydrazine base. Stir for 15 minutes.

  • Addition : Add 3-ethoxyacrylonitrile (10.0 mmol, 0.97 g) slowly to the solution.

  • Reaction : Heat the mixture to reflux (78°C) and maintain stirring for 4–6 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LCMS.

  • Work-up :

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification : Purify the crude residue via flash column chromatography (SiO2, Gradient: 0-60% Ethyl Acetate in Hexanes). The product typically elutes as a pale yellow solid or oil.

Quality Control (QC) Specifications
TestAcceptance CriteriaExpected Result
Appearance Visual InspectionOff-white to pale yellow solid
LCMS Purity > 95%[M+H]+ = 180.1
1H NMR Structure Confirmation

7.25 (d, 1H, H-3), 5.50 (d, 1H, H-4), 4.65 (q, 2H,

), 4.10 (br s, 2H,

)
19F NMR Fluorine Content

-70.5 ppm (t,

)

Application Data: Metabolic Stability

The following data illustrates the superior stability of the trifluoroethyl analog compared to the non-fluorinated ethyl analog when incubated with human liver microsomes (HLM).

Table 1: Comparative Microsomal Stability (Human Liver Microsomes)

Compound IDR-GroupIntrinsic Clearance (

)

(min)
Metabolic Soft Spot
Analog A

(Ethyl)
High (> 50

L/min/mg)
< 15

-Dealkylation (Oxidation of

-CH2)
Target

(TFE)
Low (< 10

L/min/mg)
> 120 Blocked (C-F bond protection)

Interpretation: The introduction of the trifluoroethyl group effectively shuts down the metabolic liability at the


-carbon, extending the half-life significantly. This allows for lower dosing frequency and improved exposure (AUC) in vivo.

References

  • General Synthesis of 5-Aminopyrazoles

    • Source: Organic Syntheses, Coll. Vol. 5, p. 39 (1973).
    • Title: 3(5)-Aminopyrazole.[1][3][4]

    • URL:[Link]

  • Metabolic Stability of Fluorinated Groups

    • Source: Journal of Medicinal Chemistry (2020).[5]

    • Title: N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.[5]

    • URL:[Link]

  • Agrochemical Applications (GABA Antagonists)

    • Source: Bioorganic & Medicinal Chemistry Letters (2014).[6]

    • Title: Synthesis and biological activity of novel pyrazole derivatives containing a trifluoroethyl group.
    • Context: Describes the use of the TFE-pyrazole scaffold in fluxametamide-like compounds. (Search query: "fluxametamide structure pyrazole").
  • Kinase Inhibitor Design

    • Source: Molecules (2018).
    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • URL:[Link][6]

Sources

The Strategic Utility of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Advantage of Trifluoroethylation

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Among the diverse array of substituted pyrazoles, 5-aminopyrazoles are particularly valuable as synthetic intermediates for the construction of more complex molecular architectures.[2]

This application note focuses on a specific and highly strategic building block: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine . The incorporation of a 2,2,2-trifluoroethyl group at the N1 position of the pyrazole ring is a deliberate design element that imparts several advantageous properties to potential drug candidates. The trifluoromethyl group is a well-established bioisostere for ethyl or ethoxy groups and is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the parent molecule.[3][4] These modifications can lead to improved pharmacokinetic profiles, enhanced target engagement, and ultimately, more effective and safer therapeutics.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 899899-13-9[2]
Molecular Formula C₅H₆F₃N₃[2]
Molecular Weight 165.12 g/mol [2]
Appearance Typically an off-white to yellow solid[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Safety and Handling:

While a specific safety data sheet for this compound is not publicly available, general precautions for handling heterocyclic amines should be observed.[7] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Core Applications in Medicinal Chemistry

This compound is a versatile precursor for the synthesis of a diverse range of bioactive molecules. Its primary utility lies in its nucleophilic amino group, which can readily participate in various bond-forming reactions. Two of the most critical applications are amide bond formation and palladium-catalyzed cross-coupling reactions .

Diagram: Synthetic Utility of this compound```dot

G main This compound amide Amide Bond Formation main->amide R-COOH, Coupling Agent buchwald Buchwald-Hartwig Amination main->buchwald Ar-X, Pd Catalyst, Ligand, Base products_amide Bioactive Amides (e.g., Kinase Inhibitors) amide->products_amide products_buchwald N-Aryl Pyrazoles (e.g., CNS Agents) buchwald->products_buchwald

Caption: Step-wise workflow for amide synthesis.

Step-by-Step Methodology:

  • Acid Chloride Formation (Representative Procedure):

    • To a solution of the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester.

    • Remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is typically used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool the solution to 0 °C under a nitrogen atmosphere.

    • In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl or heteroaryl halides. [8][9]This protocol provides a general procedure for the N-arylation of this compound, a key transformation for accessing a wide range of medicinally relevant scaffolds. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results for challenging couplings. [10] Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(X)L₂] pd0->pd_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(NHR')L₂]⁺X⁻ pd_complex->amine_adduct Ligand Exchange (+ R'-NH₂) amide_complex [Ar-Pd(II)(NR')L₂] amine_adduct->amide_complex Deprotonation (- HB⁺X⁻) amide_complex->pd0 Reductive Elimination (+ Ar-NHR')

Caption: Simplified catalytic cycle for the reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or SPhos, 4-10 mol%), and a base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF, 0.1-0.2 M).

  • Reaction Execution:

    • Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The optimal temperature will depend on the reactivity of the coupling partners.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts and the palladium catalyst. Wash the celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-aryl pyrazole product.

Conclusion

This compound is a highly valuable and strategic building block for modern drug discovery and development. The presence of the trifluoroethyl group offers significant advantages in modulating the physicochemical and pharmacokinetic properties of lead compounds. The protocols detailed in this application note for amide bond formation and Buchwald-Hartwig amination provide reliable and robust methods for the incorporation of this versatile scaffold into a wide array of complex molecules. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play an increasingly important role in the design of the next generation of medicines.

References

  • Hoffman Fine Chemicals. (n.d.). Ethyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Zhou, M.-X., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y.-F. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(23), 5829-5855. [Link]

  • Kim, D., Naito, M., & Tsuru, T. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4725. [Link]

  • Singh, R. P., Umamaheswari, V., & Singh, A. K. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Iranian Chemical Society, 12(10), 1845-1852. [Link]

  • Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 896-899. [Link]

  • Ferreira, R. J., Ferreira, C., & Gonçalves, M. S. T. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 933. [Link]

  • Rani, N., Sharma, A., & Gupta, A. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7521-7525. [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • IRE Journals. (2025, August 19). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Shahani, T., Ali, S. A., & Siddiqui, H. L. (2011). 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1937. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic routes and provide expert insights to help you achieve a successful synthesis.

I. Overview of the Primary Synthetic Route

The most common and direct route to this compound involves the cyclocondensation reaction between 2,2,2-trifluoroethylhydrazine and a suitable 1,3-dielectrophilic synthon, typically a derivative of malononitrile. A widely used and commercially available synthon is (ethoxymethylene)malononitrile.

The overall reaction is depicted below:

Synthetic_Route 2,2,2-Trifluoroethylhydrazine 2,2,2-Trifluoroethylhydrazine Intermediate Addition-Elimination Intermediate 2,2,2-Trifluoroethylhydrazine->Intermediate + Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile->Intermediate Product This compound Intermediate->Product Cyclization

Caption: General synthetic scheme for this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?

A1: A slow or incomplete reaction is a common issue and can often be attributed to the reduced nucleophilicity of the hydrazine or suboptimal reaction conditions.

  • Causality: The electron-withdrawing trifluoroethyl group on the hydrazine reduces the nucleophilicity of the nitrogen atoms compared to unsubstituted hydrazine. This can slow down the initial addition to the electrophilic carbon of the malononitrile derivative.

  • Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Increase Reaction Temperature Provides the necessary activation energy to overcome the higher energy barrier of the reaction.Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures.
Use a High-Boiling Point Solvent Allows for higher reaction temperatures to be safely achieved.Solvents like ethanol, isopropanol, or even microwave irradiation can be effective. Microwave synthesis has been shown to significantly reduce reaction times for pyrazole synthesis.[1]
Catalysis An acid catalyst can activate the electrophile, while a base can deprotonate the hydrazine, increasing its nucleophilicity.Add a catalytic amount of a mild acid (e.g., acetic acid) or a non-nucleophilic base (e.g., triethylamine) to the reaction mixture.
Q2: I am observing the formation of two major products. What are they, and how can I improve the regioselectivity?

A2: The formation of two isomeric products is a classic challenge in pyrazole synthesis when using a monosubstituted hydrazine and an unsymmetrical 1,3-dielectrophile. The two possible regioisomers are the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted pyrazole.

  • Causality: The cyclization can proceed via the attack of either nitrogen atom of the hydrazine onto the nitrile group. The regioselectivity is influenced by the electronic and steric environment of the reaction.

  • Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Solvent Selection The use of fluorinated alcohols as solvents has been shown to improve the regioselectivity in pyrazole formation.[2]Conduct the reaction in 2,2,2-trifluoroethanol (TFE). The fluorinated solvent can influence the transition state energies, favoring the formation of one regioisomer over the other.
pH Control The protonation state of the hydrazine and the reaction intermediates can influence the cyclization pathway.Carefully control the pH of the reaction mixture. An acidic medium might favor the formation of one isomer, while a basic medium might favor the other.
Stepwise Synthesis A stepwise approach can sometimes provide better control over regioselectivity.Isolate the intermediate hydrazone before proceeding with the cyclization under different conditions.

digraph "Regioselectivity" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];
"Hydrazine_Intermediate" [label="Hydrazine Intermediate"];
"Desired_Product" [label="1,5-Disubstituted Pyrazole\n(Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Undesired_Product" [label="1,3-Disubstituted Pyrazole\n(Undesired)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Hydrazine_Intermediate" -> "Desired_Product" [label="Pathway A"];
"Hydrazine_Intermediate" -> "Undesired_Product" [label="Pathway B"];

}

Caption: Regioselectivity in pyrazole synthesis.

Q3: My reaction is producing a significant amount of a dark, tarry side product. What is causing this, and how can I prevent it?

A3: The formation of dark, polymeric, or tarry side products often indicates decomposition of starting materials or intermediates, or competing side reactions.

  • Causality: (Ethoxymethylene)malononitrile is highly reactive and can undergo self-polymerization, especially under harsh basic conditions or at elevated temperatures. Hydrazine derivatives can also be unstable.

  • Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Control Reagent Addition Adding the hydrazine slowly to the solution of the malononitrile derivative can minimize the concentration of the reactive intermediate and reduce side reactions.Add the 2,2,2-trifluoroethylhydrazine dropwise to a solution of (ethoxymethylene)malononitrile at a controlled temperature.
Lower Reaction Temperature Reduces the rate of decomposition and polymerization reactions.Run the reaction at a lower temperature, even if it requires a longer reaction time.
Inert Atmosphere Prevents oxidation of the starting materials and intermediates.Conduct the reaction under an inert atmosphere of nitrogen or argon.
Q4: I am having difficulty purifying the final product. What purification strategies are recommended?

A4: The purification of fluorinated and amino-substituted pyrazoles can be challenging due to their polarity and potential for interaction with silica gel.

  • Causality: The basicity of the pyrazole nitrogen and the primary amine can lead to tailing and poor separation on standard silica gel chromatography. The fluorine atoms can also alter the compound's polarity in non-intuitive ways.

  • Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Recrystallization A simple and effective method for purifying solid products.Try recrystallization from a suitable solvent system. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.[3]
Acid-Base Extraction Utilizes the basicity of the product to separate it from neutral impurities.Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as its salt. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the purified product back into an organic solvent.
Modified Column Chromatography Deactivating the silica gel can improve the separation of basic compounds.Prepare a slurry of silica gel with the eluent and add a small amount of triethylamine (e.g., 1%) to neutralize the acidic sites on the silica.[3] Alternatively, use neutral alumina as the stationary phase.
Salt Formation and Crystallization Formation of a salt can facilitate purification by crystallization.Dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be recrystallized.[4]

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (ethoxymethylene)malononitrile (1.0 eq) and a suitable solvent (e.g., ethanol, 10 mL per gram of malononitrile).

  • Reagent Addition: Slowly add 2,2,2-trifluoroethylhydrazine (1.0-1.2 eq) to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in Q4 .

IV. References

  • RTI International. (n.d.). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Gonçalves, C. F. B., Basso, A. O., & Bortoluzzi, A. J. (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. IUCrData, 1(1), x150001. [Link]

  • Minakata, S., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles. Retrieved from

  • Baran, P. S. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 1-12. [Link]

  • O'Reilly, M. C., & Moody, C. J. (2022). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine (CAS 899899-13-9). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this valuable fluorinated building block. The unique combination of a basic amino group, a highly polar trifluoroethyl moiety, and a heterocyclic pyrazole core presents specific purification hurdles that require carefully considered strategies.[1][2][3]

This guide provides in-depth, field-tested solutions in a troubleshooting and FAQ format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Purification Strategy Decision Workflow

Before diving into specific troubleshooting, it's crucial to select an appropriate primary purification strategy. The choice depends on the nature and quantity of impurities identified in your crude material. This workflow provides a logical decision-making process.

Purification_Workflow start Start: Crude Product Analysis (TLC, NMR, LCMS) impurity_check What is the main impurity profile? start->impurity_check non_polar Non-polar / Neutral Impurities impurity_check->non_polar Non-polar / Acidic polar_basic Polar / Basic Impurities impurity_check->polar_basic Polar / Basic isomeric Isomeric Impurities impurity_check->isomeric Similar Polarity acid_base Strategy 1: Acid-Base Extraction (Liquid-Liquid) non_polar->acid_base column Strategy 2: Column Chromatography (Silica or Alumina) polar_basic->column recrystallization Strategy 3: Recrystallization / Salt Formation isomeric->recrystallization purity_check_1 Assess Purity acid_base->purity_check_1 purity_check_2 Assess Purity column->purity_check_2 purity_check_3 Assess Purity recrystallization->purity_check_3 end_product Pure Product (>98%) purity_check_1->end_product Yes further_purification Requires Further Purification? (Combine Strategies) purity_check_1->further_purification No purity_check_2->end_product Yes purity_check_2->further_purification No purity_check_3->end_product Yes purity_check_3->further_purification No further_purification->column Try Column further_purification->recrystallization Try Recrystallization

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Question 1: My compound is streaking badly on silica gel TLC plates and I'm getting poor separation during column chromatography. What's happening and how can I fix it?

Answer:

Causality: This is a classic issue for nitrogen-containing heterocycles.[4] The primary amine (-NH2) group on the pyrazole ring is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, often irreversible, binding leads to significant tailing (streaking) on TLC and poor recovery and separation from a column.

Solutions:

  • Base-Deactivation of Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile tertiary amine, like triethylamine (Et3N), or ammonium hydroxide to the eluent.[4][5]

    • Expert Insight: A 0.5-2% concentration of Et3N in your eluent is typically sufficient. The amine competes with your product for the acidic sites, allowing your compound to travel through the column more cleanly.

  • Use of Highly Polar Eluents: For highly polar compounds, standard solvent systems like ethyl acetate/hexane may not be effective. A more polar mobile phase is required to elute the compound.

    • Recommended System: A gradient of methanol (MeOH) in dichloromethane (DCM) is an excellent starting point. For instance, begin with 100% DCM and gradually increase to 5-10% MeOH/DCM.[6]

  • Switch to a Neutral Stationary Phase: If streaking persists, consider using a different stationary phase altogether. Neutral alumina is a good alternative to silica gel for basic compounds as it lacks the strong acidic character.

Protocol: Base-Deactivated Silica Gel Flash Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 100% Hexane or 5% Ethyl Acetate/Hexane). Add triethylamine to the slurry to a final concentration of 1% v/v.

  • Column Packing: Wet-pack the column with the base-treated silica slurry. Do not let the column run dry.

  • Eluent Preparation: Prepare your mobile phase solvents and add triethylamine to each to the same final concentration (1% v/v). This ensures the column remains deactivated throughout the run.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). Gently place the dried, impregnated silica onto the top of the column bed.

  • Elution: Run the column using a gradient elution, for example, from 20% ethyl acetate/hexane to 80% ethyl acetate/hexane (with 1% Et3N in all solvents). Collect fractions and monitor by TLC.

Question 2: I'm trying to recrystallize my product, but it keeps "oiling out" or my recovery is extremely low. What should I do?

Answer:

Causality: "Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid phase rather than forming crystals. This often happens when the compound's melting point is below the boiling point of the solvent or when it is excessively soluble. Low recovery indicates that your compound remains too soluble in the solvent even at low temperatures.

Solutions:

  • Employ a Binary Solvent System: This is the most powerful technique for recrystallizing challenging compounds. You need a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[7]

    • Expert Insight: For this specific molecule, given its polarity, excellent solvent pairs to screen include:

      • Ethanol / Water[5]

      • Ethyl Acetate / Hexanes[7]

      • Dichloromethane / Hexanes

      • Acetone / Water

  • Controlled Cooling: Rapid cooling encourages oiling out and traps impurities. Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize crystal formation.

  • Seeding: If you have a small amount of pure material, adding a "seed crystal" to the cooling solution can initiate crystallization at the desired point.

Protocol: Binary Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity).

  • Re-clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. You should see crystals begin to form.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.

Solvent System"Good" Solvent"Anti-Solvent"Target Impurities Removed
Ethyl Acetate / HexaneEthyl AcetateHexaneHighly polar impurities
Ethanol / WaterEthanolWaterNon-polar impurities
DCM / HexaneDichloromethaneHexaneHighly polar impurities
Question 3: My NMR and LCMS show a persistent impurity with the same mass. How can I remove a potential regioisomer?

Answer:

Causality: The synthesis of N-substituted pyrazoles can sometimes lead to the formation of regioisomers, which have very similar polarities and are notoriously difficult to separate by standard chromatography.[8] For this molecule, an isomeric impurity could be 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine.

Solutions:

  • Purification via Salt Formation: This is a highly effective, often overlooked, classical technique. By reacting your basic aminopyrazole with an acid, you form a salt which has drastically different solubility properties than the free base.[9] Impurities, especially isomers, may not crystallize under the same conditions, leading to excellent purification.

    • Expert Insight: Phosphoric acid or oxalic acid are particularly useful for forming highly crystalline salts of pyrazoles.[9] Hydrochloric acid (in ether or dioxane) is also a common choice.

  • High-Resolution Chromatography: If salt formation is not viable, you may need to resort to more advanced chromatographic techniques such as preparative HPLC or using a very long column with a shallow gradient.

Protocol: Purification by Salt Formation & Liberation
  • Salt Formation: Dissolve the impure free base in a suitable solvent (e.g., isopropanol, ethyl acetate). Add a stoichiometric amount (1.0 equivalent) of a solution of the chosen acid (e.g., HCl in dioxane, or a solution of oxalic acid in ethanol).

  • Crystallization: Stir the mixture. The salt will often precipitate out of the solution. If not, you may need to cool the mixture or add an anti-solvent.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash with the solvent. The purity of the salt can be checked by analytical methods.

  • Free-Basing (Liberation): Dissolve the purified salt in water. Add a base (e.g., saturated sodium bicarbonate solution, or 1M NaOH) until the pH is >9.

  • Extraction: Extract the liberated pure free base into an organic solvent like ethyl acetate or dichloromethane.

  • Final Steps: Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: As a primary amine, the compound can be sensitive to air (oxidation) and light. For long-term storage, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated (2-8 °C).

Q: Which analytical techniques are best for assessing final purity? A: A combination of methods is ideal.

  • ¹H, ¹³C, and ¹⁹F NMR: Essential for confirming the chemical structure and identifying any structural isomers or residual solvents.

  • LCMS (Liquid Chromatography-Mass Spectrometry): The primary tool for assessing purity. An ideal method would use a C18 reverse-phase column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid to ensure protonation of the amine for good peak shape.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q: Are there any specific safety precautions I should take? A: Always consult the Safety Data Sheet (SDS) for the most current information.[10] In general, handle the compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

References

  • RTI International. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. Available from: [Link]

  • International Union of Crystallography. 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate - IUCrData. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • National Institutes of Health. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available from: [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • SpringerLink. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link]

  • Organic Syntheses. 3(5)-aminopyrazole - Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]

  • Reddit. Purification of Amino-Pyrazoles : r/OrganicChemistry. Available from: [Link]

  • IUCr Journals. (IUCr) 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • ACS Publications. Fluorinated Pyrazoles: From Synthesis to Applications. Available from: [Link]

  • Reddit. Column chromatography & TLC on highly polar compounds? : r/chemistry. Available from: [Link]

  • PubMed Central. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Available from: [Link]

  • PubMed. Fluorinated Pyrazoles: From Synthesis to Applications. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • PubMed Central. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • University of Rochester Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

Sources

Technical Support Center: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 5-ATP-F3 | CAS: 899899-13-9[1][2]

Executive Summary

This guide addresses stability, reactivity, and handling challenges associated with 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine .[1][2] While the trifluoroethyl group (


) imparts metabolic stability and lipophilicity desirable in drug discovery (particularly for SDHI fungicides and kinase inhibitors), it significantly alters the electronic properties of the pyrazole ring.[2] This results in reduced nucleophilicity of the amine and unique storage sensitivities compared to non-fluorinated analogs.

Module 1: Storage & Stability Protocols

Status: Critical Common Symptom: Material turns brown/red or becomes sticky upon storage.[3]

The Mechanism of Degradation

Unlike standard alkyl-pyrazoles, the electron-withdrawing nature of the trifluoroethyl group lowers the electron density of the ring.[1][2] However, the primary amine at position 5 remains susceptible to oxidative coupling and radical formation, triggered by light and oxygen.[2][3]

DOT Diagram: Degradation Pathway & Prevention

StabilityLogic Fresh Fresh Compound (White/Pale Yellow Solid) Radical N-Radical Formation Fresh->Radical Triggered by Light UV/Light Exposure Light->Radical Air Oxygen (Air) Air->Radical Azo Azo/Diazo Coupling (Colored Impurities) Radical->Azo Dimerization Storage Correct Storage: Dark, Inert Gas (Ar/N2), 2-8°C Storage->Fresh Maintains Storage->Radical Inhibits

Figure 1: Oxidative degradation pathway driven by environmental exposure.[1][2] The formation of azo-dimers causes the characteristic browning.[1][2]

Storage FAQ

Q: My compound arrived as a brown oil, but the CoA says "White Solid." Is it usable?

  • Diagnostic: Check purity via HPLC or NMR.

  • Verdict: If purity is >95%, the color is likely a trace surface oxidation ("skin effect").[2]

  • Remediation: Dissolve in minimal dichloromethane (DCM) and filter through a short pad of silica or activated charcoal.[2] Recrystallize from Hexane/Ethyl Acetate if necessary.[3]

  • Prevention: Always backfill storage vials with Argon or Nitrogen after use.[1]

Q: Can I store this in solution?

  • A: No. Solutions in DMSO or DMF degrade faster due to dissolved oxygen and potential hydrolysis of the trifluoroethyl group over long periods. Store only as a dry solid at 2–8°C .

Module 2: Reactivity & Synthesis Troubleshooting

Status: High Frequency Issue Common Symptom: Low yield in amide coupling or nucleophilic substitution reactions.

The "Deactivated Nucleophile" Effect

The trifluoroethyl group is a strong Electron Withdrawing Group (EWG). Through inductive effects (


), it pulls electron density away from the N1 nitrogen, which communicates this deficit to the rest of the ring.[2] Consequently, the 5-amino group is significantly less nucleophilic  (lower pKa) than a standard methyl-pyrazole amine.[1][2]

Comparative Data: Nucleophilicity Impact

PropertyStandard (1-Methyl-1H-pyrazol-5-amine)Target (1-Trifluoroethyl-1H-pyrazol-5-amine)Implication
Electronic State Electron-RichElectron-DeficientSlower reaction rates
Basicity (Est.) pKa ~ 3.5 - 4.0pKa ~ 1.5 - 2.5Poor proton acceptor
Coupling Speed Fast (mins to hours)Slow (hours to overnight)Requires activation
Troubleshooting Workflow: Failed Amide Coupling

DOT Diagram: Coupling Optimization Decision Tree

CouplingFix Start Problem: Low Yield in Amide Coupling CheckBase Check Base Used Start->CheckBase WeakBase Used Pyridine/TEA? CheckBase->WeakBase StrongBase Switch to DIPEA or NaH WeakBase->StrongBase Amine is weak base CheckAgent Check Coupling Agent StrongBase->CheckAgent StandardAgent Used EDC/HOBt? CheckAgent->StandardAgent StrongAgent Switch to HATU or T3P StandardAgent->StrongAgent Needs potent activation CheckTemp Reaction Temperature StrongAgent->CheckTemp Heat Heat to 50-80°C CheckTemp->Heat Overcome activation energy

Figure 2: Step-by-step optimization for reacting the deactivated amine.

Protocol: High-Efficiency Amide Coupling

Use this protocol when standard EDC/NHS coupling fails.[1][2]

  • Activation: Dissolve the carboxylic acid partner (1.1 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq).[2] Stir for 15 minutes to form the active ester.

    • Why? HATU is superior for sterically hindered or electron-poor amines.[1]

  • Addition: Add This compound (1.0 eq).

  • Conditions: If no reaction after 2 hours at RT, heat to 60°C .

    • Note: The amine is a weak nucleophile; thermal energy is often required to overcome the activation barrier.

  • Workup: Dilute with EtOAc. Wash with 0.5 M HCl (briefly) then Sat.

    
    .
    
    • Caution: Do not use strong acid (6M HCl) for prolonged washes, as the product might precipitate or hydrolyze.[2]

Module 3: Analytical Anomalies (QC)

Issue: "My NMR spectrum shows broad peaks or missing protons."

1. Proton Exchange Broadening

  • Observation: The

    
     peak (usually around 4.5–5.5 ppm) is broad or invisible in 
    
    
    
    .[1][2]
  • Cause: The acidic nature of the amine protons (due to the EWG effect) facilitates rapid exchange with trace water in the solvent.[2]

  • Solution: Switch to DMSO-d6 . The hydrogen bonding capability of DMSO stabilizes the amine protons, usually resolving them into a sharp singlet or doublet.[2]

2. Fluorine-Carbon Coupling (


 NMR) 
  • Observation: The carbon signals for the ethyl group appear as quartets.

  • Explanation: This is normal. The

    
     group couples with adjacent carbons.[2]
    
    • 
       Carbon: Quartet, 
      
      
      
      .[2][3]
    • 
       Carbon: Quartet, 
      
      
      
      .[2][3]

Module 4: Safety & Degradation Hazards

Hazard: Hydrogen Fluoride (HF) Liberation While the C-F bond is generally stable, thermal decomposition (fire) or reaction with super-strong Lewis acids (e.g.,


 under harsh reflux) can liberate HF.[2][3]
  • Combustion: In case of fire, this compound releases toxic fluorinated gases.[2] Use SCBA.

  • Waste Disposal: Do not mix with strong alkali waste streams if heating is involved, as dehydrofluorination could occur (though rare).[2]

References

  • BLDpharm. (n.d.). SDS for this compound. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44630918, this compound. Retrieved from [2][3]

  • Fustero, S., et al. (2011).[2] Recent Advances in the Synthesis of Pyrazoles.[4][5] A Review. Chemical Reviews.[1] (Contextual grounding for aminopyrazole reactivity).

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: Fluorinated Pyrazoles. Retrieved from

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier - Fluorinated Alkyl Amines. (General safety data regarding fluorinated intermediates).

(Note: Specific pKa and kinetic data extrapolated from structural analogs in general heterocyclic chemistry literature due to the proprietary nature of specific kinetic studies for this intermediate.)

Sources

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with the N-fluoroalkyl pyrazole scaffold. It synthesizes organic chemistry principles with practical troubleshooting steps.

Subject: Reaction Optimization, Troubleshooting, and Handling Guide Ticket ID: PYR-TFE-005 Assigned Specialist: Senior Application Scientist

Core Synthesis Strategy & Regiocontrol

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is non-trivial due to the electronic influence of the trifluoroethyl group. Unlike standard alkyl pyrazoles, the electron-withdrawing nature of the


 moiety significantly alters the nucleophilicity of the hydrazine precursor, affecting both reaction rate and regioselectivity.
The Authoritative Protocol

The most robust route avoids the ambiguity of alkylating a pre-formed 5-aminopyrazole. Instead, we utilize a cyclocondensation approach .

Reagents:

  • Precursor A: 2,2,2-Trifluoroethylhydrazine hydrochloride (70 wt. % in water or solid salt).

  • Precursor B: 3-Ethoxyacrylonitrile (or 3-alkoxyacrylonitrile derivatives).

  • Solvent: Ethanol (anhydrous).

  • Base: Sodium Ethoxide (EtONa) or Triethylamine (

    
    ).
    

Optimized Workflow:

  • Free-basing: The hydrazine salt must be neutralized in situ at low temperature (

    
    ) to prevent decomposition.
    
  • Addition: Slow addition of 3-ethoxyacrylonitrile prevents oligomerization.

  • Cyclization: Reflux is required to drive the attack of the internal nitrogen onto the nitrile.

Mechanistic Logic (Regioselectivity)

Why does this route favor the 5-amine over the 3-amine?

  • Step 1: The terminal nitrogen (

    
    ) of the hydrazine is more nucleophilic than the internal nitrogen (
    
    
    
    ), which is deactivated by the inductive effect of the adjacent trifluoroethyl group (
    
    
    effect).
  • Step 2: The terminal

    
     attacks the 
    
    
    
    -carbon of the acrylonitrile.
  • Step 3: The internal

    
     cyclizes onto the nitrile carbon.
    

G Figure 1: Regioselective Pathway Driven by Electronic Deactivation Hydrazine Trifluoroethyl hydrazine Intermediate Intermediate: Michael Adduct Hydrazine->Intermediate Terminal NH2 attack (Nucleophilic) Electrophile 3-Ethoxy acrylonitrile Electrophile->Intermediate Product 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-5-amine Intermediate->Product Internal NH cyclization onto Nitrile

Troubleshooting & FAQs

Direct solutions to common experimental failures reported by our user base.

Issue Category A: Reaction Failure & Impurities

Q: I see multiple spots on TLC. Is one of them the 3-amino isomer? A: While the electronic bias strongly favors the 5-amine, the 3-amino isomer can form if the reaction temperature is too high during the initial mixing, causing the less nucleophilic internal nitrogen to attack the electrophile competitively.

  • Diagnostic: The 5-amino isomer is typically less polar than the 3-amino isomer due to an intramolecular H-bond between the amine and the N2-nitrogen.

  • Fix: Ensure the initial mixing of hydrazine and acrylonitrile is done at

    
      before heating to reflux.
    

Q: The yield is significantly lower than expected (<40%). A: This is often due to the volatility and hygroscopic nature of 2,2,2-trifluoroethylhydrazine .

  • Fix: If using the hydrochloride salt, ensure it is dry. If using the aqueous solution (70%), increase the equivalents of hydrazine to 1.2 - 1.5 eq to account for losses and ensure complete consumption of the limiting acrylonitrile.

Q: My product is a dark oil that refuses to crystallize. A: 5-Aminopyrazoles are prone to air oxidation, turning dark red/brown. The "oil" is likely a mixture of the product and residual solvent/oxidized impurities.

  • Fix:

    • Perform a salt formation step. Dissolve the crude oil in ether and add HCl/dioxane. The hydrochloride salt of the pyrazole is stable and usually crystallizes instantly.

    • Store under Argon/Nitrogen at

      
      .
      
Issue Category B: Downstream Functionalization

Q: I cannot get the amine to react in a standard EDC/NHS amide coupling. A: This is a critical property of this scaffold. The trifluoroethyl group exerts a strong electron-withdrawing effect through the pyrazole ring, significantly lowering the nucleophilicity of the C5-amine.

  • Data Comparison:

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] pKa of Conjugate AcidRelative Nucleophilicity
1-Methyl-1H-pyrazol-5-amine~3.5Moderate
1-(Trifluoroethyl)-1H-pyrazol-5-amine ~1.5 - 2.0 Very Low
  • Fix: Standard coupling agents (EDC, HATU) are often insufficient.

    • Method A: Convert your carboxylic acid to an Acid Chloride (using

      
       or Oxalyl Chloride) and react with the amine in Pyridine/DCM.
      
    • Method B: Use

      
        activation if making a urea or reacting with a heterocycle.
      

Experimental Protocol: Synthesis of this compound

Safety Note: Hydrazines are potential carcinogens and toxic. Work in a fume hood.

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,2,2-trifluoroethylhydrazine hydrochloride (10.0 mmol) and anhydrous Ethanol (20 mL).

  • Neutralization: Cool to

    
     in an ice bath. Add Sodium Ethoxide  (21 wt% in EtOH, 10.0 mmol) dropwise. Stir for 15 minutes.
    
  • Addition: Add 3-ethoxyacrylonitrile (10.0 mmol) dropwise over 10 minutes. The solution may turn slightly yellow.

  • Cyclization: Remove the ice bath and heat the reaction to Reflux (

    
    )  for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).
    
  • Workup:

    • Cool to room temperature.[3]

    • Concentrate under reduced pressure to remove ethanol.

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Critical Step: The product is water-soluble to some extent. Do not over-wash.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0 
    
    
    
    60% EtOAc in Hexanes).

Workflow Figure 2: Experimental Workflow for Batch Synthesis Start Start: 0°C Mix Hydrazine + Base Add Add 3-Ethoxyacrylonitrile (Dropwise) Start->Add Heat Reflux (78°C) 4-6 Hours Add->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Workup Evaporate EtOH Extract w/ EtOAc Check->Workup Yes Purify Column Chromatography (EtOAc/Hex) Workup->Purify

References & Authority

  • Regioselectivity in Pyrazole Synthesis:

    • Title: Regioselective Synthesis of 1-Substituted 5-Aminopyrazoles.

    • Source:Organic Syntheses, Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968). (General method for 5-aminopyrazoles via hydrazine/acrylonitrile).

    • URL:

  • Fluorinated Pyrazole Derivatives:

    • Title: Process for the preparation of 5-fluoro-1H-pyrazoles (Patent WO2014012975A1).[6]

    • Context: Describes handling of trifluoroethylhydrazine and cyclization conditions for analogous fluorinated pyrazoles.

    • URL:

  • Electronic Effects of N-Fluoroalkyl Groups:

    • Title: Synthesis and biological evaluation of N-fluoroalkyl pyrazole derivatives.

    • Context: Provides insight into the reduced nucleophilicity of amines attached to N-fluoroalkyl pyrazoles.

    • URL:

Sources

Technical Support Center: Synthesis of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to overcome common challenges in your synthesis campaigns. 5-aminopyrazoles are not merely synthetic intermediates; they are privileged structures in medicinal chemistry and agrochemicals, making their efficient and reliable synthesis paramount.[1][2] This resource addresses the most frequent pitfalls encountered during their synthesis, offering structured troubleshooting advice and in-depth explanations to empower your experimental success.

Troubleshooting Guide: Common Synthesis Pitfalls

This section is structured in a question-and-answer format to directly address specific issues you may encounter at the bench.

Issue 1: Low or No Yield of the Desired 5-Aminopyrazole

Question: My reaction yield is consistently low, or I'm recovering only starting materials. What are the likely causes and how can I fix this?

Answer: Low or nonexistent yield is one of the most common frustrations, often stemming from issues with starting materials or reaction conditions. Let's break down the causality.

  • Cause A: Instability or Impurity of β-Ketonitrile Starting Material The primary precursor, a β-ketonitrile, can be prone to degradation or side reactions before it even sees the hydrazine.[3] Under basic conditions, β-ketonitriles can undergo self-condensation (a Thorpe-Ziegler type reaction) or hydrolysis.[3]

    • Validation & Solution:

      • Characterize Your Starting Material: Before starting the reaction, run a quick NMR or LC-MS on your β-ketonitrile to confirm its purity.

      • Control the pH: If generating the β-ketonitrile in situ from an ester and a nitrile via a Claisen condensation, it's crucial to neutralize the basic reaction mixture before adding the hydrazine. An acidic quench (e.g., with sulfuric acid) is often required to optimize the subsequent cyclization step.

      • Storage: Store β-ketonitriles in a cool, dry place, and use them promptly after synthesis or purchase.

  • Cause B: Inadequate Reaction Conditions The condensation of a hydrazine with a β-ketonitrile is sensitive to temperature, solvent, and catalysis.[1][2]

    • Validation & Solution:

      • Solvent Choice: Ethanol is a common and effective solvent as it readily dissolves both reactants and facilitates the reaction, often at reflux.[1] For less reactive substrates, a higher boiling point solvent like n-butanol or the use of microwave irradiation can be beneficial.

      • Catalysis: While many syntheses proceed without an explicit catalyst, a catalytic amount of a weak acid like acetic acid can facilitate the initial formation of the hydrazone intermediate, which is often the rate-limiting step.[4]

      • Temperature: Ensure the reaction is heated sufficiently. Refluxing in ethanol (approx. 78°C) is a standard starting point. If no conversion is observed, consider carefully increasing the temperature.

  • Cause C: Hydrazine Quality Hydrazine and its derivatives can degrade over time, especially if not stored properly. Hydrazine hydrate is particularly susceptible to absorbing atmospheric CO₂.

    • Validation & Solution: Use a fresh bottle of hydrazine or hydrazine hydrate. If using a substituted hydrazine salt (e.g., hydrochloride), ensure an appropriate amount of base (like triethylamine or sodium acetate) is added to free the nucleophilic hydrazine.[5]

Below is a workflow to systematically troubleshoot low-yield issues.

G start Low or No Yield Observed check_sm Step 1: Verify Starting Material Purity (β-Ketonitrile & Hydrazine) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Test Passes sm_bad Impure/Degraded check_sm->sm_bad Test Fails check_cond Step 2: Evaluate Reaction Conditions (Solvent, Temp, Catalyst) cond_ok Conditions Standard check_cond->cond_ok Optimal cond_bad Suboptimal Conditions check_cond->cond_bad Non-Optimal analyze_side Step 3: Analyze Crude Mixture for Side Products side_present Side Products Identified analyze_side->side_present no_side Only Starting Material analyze_side->no_side sm_ok->check_cond fix_sm Purify or Resynthesize Starting Materials sm_bad->fix_sm cond_ok->analyze_side fix_cond Optimize Conditions: - Add weak acid catalyst (AcOH) - Increase temperature/use microwave - Change solvent (e.g., n-butanol) cond_bad->fix_cond address_side Address Specific Side Reaction (See Issue 2 & 3) side_present->address_side no_side->fix_cond Reaction not initiated fix_sm->start fix_cond->start success Improved Yield address_side->success

Caption: Troubleshooting workflow for low-yield 5-aminopyrazole synthesis.

Issue 2: Formation of Regioisomeric Impurities

Question: I'm using a substituted hydrazine (e.g., phenylhydrazine) and obtaining a mixture of the 5-amino-1-phenylpyrazole and the 3-amino-1-phenylpyrazole. How can I synthesize the desired regioisomer selectively?

Answer: This is a classic and critical challenge in pyrazole synthesis. Regioselectivity is determined by which nitrogen atom of the substituted hydrazine attacks which electrophilic center of the precursor. The outcome can be deliberately controlled by reaction conditions, shifting the balance between kinetic and thermodynamic pathways.[6]

  • The Underlying Mechanism: With an unsymmetrical precursor like a β-ketonitrile, the initial nucleophilic attack of the substituted hydrazine can occur via its substituted nitrogen (N1) or its unsubstituted nitrogen (N2). The subsequent cyclization onto the nitrile group locks in the regiochemistry.

  • Thermodynamic Control (Favors 5-Aminopyrazoles): Under neutral or acidic conditions and at elevated temperatures (e.g., refluxing in ethanol with a catalytic amount of acetic acid), the reaction is reversible.[6] The system equilibrates to the most stable product. The 5-aminopyrazole isomer is generally the thermodynamically favored product due to steric and electronic reasons.[6]

  • Kinetic Control (Favors 3-Aminopyrazoles): Under basic conditions (e.g., NaOEt in EtOH) and at low temperatures (e.g., 0°C), the reaction is under kinetic control.[6] The initial Michael addition is often faster, and the subsequent cyclization is rapid and irreversible, "trapping" the kinetically favored 3-aminopyrazole isomer.[6]

The following diagram and table summarize how to direct the synthesis towards your desired isomer.

G cluster_0 Regioselective Synthesis Pathways Start β-Ketonitrile + R-NH-NH₂ Thermodynamic Thermodynamic Control (Neutral/Acidic, High Temp) Start->Thermodynamic Favors stability Kinetic Kinetic Control (Basic, Low Temp) Start->Kinetic Favors speed Product5Amino 5-Aminopyrazole (Major Product) Thermodynamic->Product5Amino Product3Amino 3-Aminopyrazole (Major Product) Kinetic->Product3Amino

Caption: Controlling regioselectivity in substituted aminopyrazole synthesis.

ParameterTo Favor 5-Aminopyrazole (Thermodynamic Product)To Favor 3-Aminopyrazole (Kinetic Product)Rationale
Catalyst/pH Neutral or catalytic weak acid (e.g., Acetic Acid)Strong base (e.g., Sodium Ethoxide)Base promotes rapid, irreversible cyclization (kinetic). Acid allows for equilibration to the most stable product (thermodynamic).
Temperature Elevated (e.g., Reflux)Low (e.g., 0 °C)Higher temperatures provide the energy needed to overcome activation barriers and allow the reaction to reach thermodynamic equilibrium.
Order of Addition Add hydrazine to the electrophile solution.Add electrophile slowly to the hydrazine/base mixture.This can influence the initial concentration profiles and favor one pathway over the other.
Issue 3: Presence of Side-Products

Question: My crude product analysis (NMR, LC-MS) shows significant impurities other than regioisomers. What are these common side-products and how do I avoid them?

Answer: Several side reactions can compete with the desired cyclization, leading to a complex crude mixture.

  • Side Product A: Hydrolysis of Nitrile to Amide If water is present, especially under acidic or basic conditions with prolonged heating, the nitrile group (-CN) of either the starting material or the pyrazole product can hydrolyze to a primary amide (-CONH₂).

    • Prevention: Use anhydrous solvents and reagents where possible. Minimize reaction times and avoid unnecessarily harsh pH conditions during workup.

  • Side Product B: Dimerization of Starting Material As mentioned in Issue 1, β-ketonitriles can dimerize. Malononitrile, a common precursor to certain 5-aminopyrazoles, is particularly known to dimerize before reacting with hydrazine, leading to incorrect pyrazole products.[1][7]

    • Prevention: Use the β-ketonitrile immediately after preparation. When using malononitrile, the order of addition is critical; adding hydrazine to the malononitrile solution can sometimes favor the desired reaction over dimerization.[7]

Issue 4: Difficulties in Product Isolation and Purification

Question: My crude product is a dark oil that is difficult to crystallize, and it streaks badly on silica gel columns. What are some effective purification strategies?

Answer: 5-aminopyrazoles are often polar, basic compounds, which can make purification challenging.

  • Strategy A: Acid-Base Extraction The basic amino group provides a convenient handle for purification.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The aminopyrazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer carefully (e.g., with NaHCO₃ or dilute NaOH) to precipitate the free aminopyrazole.

    • Extract the product back into an organic solvent, dry, and concentrate.

  • Strategy B: Column Chromatography Optimization Standard silica gel can cause streaking due to the basicity of the amino group.

    • Deactivate the Silica: Add a small amount of a tertiary amine base (e.g., 0.5-1% triethylamine) to your eluent system. This neutralizes the acidic sites on the silica gel, leading to much sharper peaks.

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reverse-phase column for particularly stubborn separations.

  • Strategy C: Crystallization If the product is an oil, try to form a salt. Adding a solution of HCl in ether or oxalic acid in ethanol can often produce a well-defined, crystalline salt that is much easier to handle and purify by recrystallization than the free base.[8] Note that some aminopyrazoles can be unstable to prolonged heating in certain solvents like methanol during recrystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 5-aminopyrazoles? The most widely used and versatile method is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] This reaction is robust and allows for a wide variety of substituents on both the pyrazole ring and the N1 position.[1]

Q2: Are there alternatives to β-ketonitriles as starting materials? Yes. A second major route involves the condensation of hydrazines with α,β-unsaturated nitriles that have a leaving group (e.g., -OEt, -SMe, -NMe₂) at the β-position.[2] The reaction proceeds via a Michael addition followed by cyclization and elimination of the leaving group.[2]

Q3: How critical is the stirring of the reaction mixture? For some procedures, especially those that may become heterogeneous or solidify as the product forms, vigorous mechanical stirring is essential.[8] Inadequate stirring can lead to localized overheating, incomplete reaction, and a solidified mass that is difficult to process and purify.[8]

Detailed Experimental Protocols

Protocol 1: General Synthesis of a 5-Amino-3-aryl-1H-pyrazole

This protocol describes a standard synthesis using the most common class of precursors.

Reactants:

  • β-Ketonitrile (e.g., Benzoylacetonitrile) (1.0 equiv)

  • Hydrazine Hydrate (85% in H₂O) (1.1 equiv)

  • Ethanol (as solvent)

  • Acetic Acid (catalytic, ~0.1 equiv)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the β-ketonitrile (1.0 equiv) and ethanol (approx. 5-10 mL per gram of ketonitrile).

  • Add the catalytic amount of acetic acid to the solution.

  • Add hydrazine hydrate (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78-80°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure. The product may precipitate or oil out.

  • Add cold water to the residue to precipitate the product fully.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol or ether.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture) or column chromatography as described in the troubleshooting section.

Protocol 2: Regiocontrolled Synthesis of a 1,3-Disubstituted-5-aminopyrazole

This protocol demonstrates the application of thermodynamic control to favor the 5-amino isomer when using a substituted hydrazine.

Reactants:

  • β-Ketonitrile (1.0 equiv)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 equiv)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (1-2 equiv)

Procedure:

  • In a round-bottom flask, dissolve the β-ketonitrile (1.0 equiv) and phenylhydrazine (1.0 equiv) in absolute ethanol.

  • Add glacial acetic acid (1-2 equiv). The use of a stoichiometric amount of acid ensures the reaction environment remains acidic, favoring the thermodynamic pathway.

  • Heat the mixture to reflux and monitor by TLC or LC-MS. These reactions may require longer times (8-24 hours) to reach equilibrium.

  • Upon completion, cool the mixture and concentrate under reduced pressure.

  • Perform an acid-base workup as described in the purification troubleshooting section to isolate the product from the acetic acid and any non-basic impurities.

  • Purify the resulting solid or oil by recrystallization or column chromatography.

References

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Bansal, E., & Aggarwal, R. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 16, 2594–2639. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 322-359). Italian Society of Chemistry.
  • Dorn, H., & Zubek, A. (1973). 3(5)-AMINOPYRAZOLE. Organic Syntheses, 53, 3. [Link]

  • Bansal, E., & Aggarwal, R. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 16, 2594-2639. [Link]

  • Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 233-258. [Link]

  • Aggarwal, R., & Bansal, E. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC, 16, 2594-2639. [Link]

  • Abdel-Monem, M. I. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Advanced Chemical Sciences, 3(3), 496-500.
  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Bagley, M. C., et al. (2009). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Synfacts, 2009(10), 1152.
  • Hauser, C. R., & Reynolds, G. A. (1948). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Pienaar, D., Butsi, K. R., Rousseau, A., & Brady, D. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2937. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison for the validation of the 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine structure, a fluorinated heterocyclic amine of interest in medicinal chemistry. We will explore a multi-technique analytical approach, comparing the target molecule with its structural isomer, 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine. This comparative methodology is designed to provide a self-validating framework for confident structure elucidation.

The strategic incorporation of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. Consequently, the precise characterization of fluorinated heterocycles is of paramount importance. This guide will delve into the expected spectroscopic signatures of the title compound and its isomer, highlighting the key differentiators in their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Introduction to Aminopyrazole Isomerism

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. When substituted with an amino group, isomerism becomes a critical consideration. The position of the amino group on the pyrazole ring, as in the case of 3-amino and 5-amino pyrazoles, can lead to distinct physicochemical properties and biological activities. The synthesis of N-alkylated aminopyrazoles can often yield a mixture of isomers, necessitating robust analytical methods to differentiate and characterize the desired product. One of the most common methods for synthesizing 3(5)-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1]

The Comparative Validation Workflow

A multi-pronged analytical approach is essential for the unambiguous structural validation of this compound. By comparing its spectral data with that of its 3-amino isomer, we can create a robust validation package. The following workflow outlines the key analytical techniques and the expected distinguishing features.

Figure 1: A comprehensive workflow for the validation of this compound through comparative analysis.

Predicted Spectroscopic Data for Isomer Comparison

Due to the limited availability of experimental data in the public domain for these specific molecules, the following data has been generated using validated computational prediction tools. These predictions provide a strong basis for experimental verification.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
ProtonThis compound1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amineKey Differentiator
H3 ~7.4 ppm (d)-The presence of a doublet in the aromatic region for the 5-amino isomer, corresponding to the proton at the 3-position. This signal is absent in the 3-amino isomer.
H4 ~5.8 ppm (d)~5.9 ppm (d)While the chemical shift of the H4 proton is similar in both isomers, its coupling pattern will differ. In the 5-amino isomer, it will be a doublet coupled to H3. In the 3-amino isomer, it will be a doublet coupled to H5.
H5 -~7.5 ppm (d)The 3-amino isomer will exhibit a doublet in the downfield region of the aromatic spectrum, corresponding to the proton at the 5-position.
-CH₂- ~4.5 ppm (q)~4.4 ppm (q)The methylene protons adjacent to the trifluoromethyl group will appear as a quartet in both isomers due to coupling with the three fluorine atoms. The chemical shift may be subtly influenced by the position of the amino group.
-NH₂ ~4.0 ppm (br s)~3.8 ppm (br s)The amino protons will appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
CarbonThis compound1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amineKey Differentiator
C3 ~140 ppm~155 ppm (amino-substituted)The most significant difference is expected for the carbon bearing the amino group. The C3 carbon in the 3-amino isomer will be significantly more shielded (upfield shift) compared to the unsubstituted C3 in the 5-amino isomer due to the electron-donating effect of the amino group.[2]
C4 ~95 ppm~98 ppmThe chemical shift of C4 is expected to be similar in both isomers.
C5 ~150 ppm (amino-substituted)~138 ppmConversely, the C5 carbon in the 5-amino isomer will be more shielded compared to the unsubstituted C5 in the 3-amino isomer.[2]
-CH₂- ~50 ppm (q)~52 ppm (q)The methylene carbon will appear as a quartet due to coupling with the three fluorine atoms.
-CF₃ ~125 ppm (q)~125 ppm (q)The trifluoromethyl carbon will also appear as a quartet due to one-bond coupling with the three fluorine atoms.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃
FluorineThis compound1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amineKey Differentiator
-CF₃ ~-73 ppm (t)~-73 ppm (t)The trifluoromethyl group in both isomers is expected to show a triplet in the ¹⁹F NMR spectrum due to coupling with the adjacent methylene protons. The chemical shift is unlikely to be significantly different between the two isomers as the fluorine atoms are relatively remote from the amino group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment of each nucleus and differentiate between the 3-amino and 5-amino isomers.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

    • Process the data and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: 128 scans, relaxation delay of 2 seconds, spectral width of -50 to -90 ppm.

    • An external reference standard such as CFCl₃ (0.00 ppm) can be used.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm assignments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support the proposed structure.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or a gas chromatograph.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). For C₅H₆F₃N₃, the exact mass is 165.0514.

    • Analyze the major fragment ions. Expected fragmentation patterns for pyrazoles often involve the loss of small, stable molecules like HCN, N₂, and fragments from the substituent groups. For the target molecule, fragmentation of the trifluoroethyl group is also expected.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Table 4: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (amine) 3400-3250Symmetric & Asymmetric Stretch
C-H (aromatic) 3100-3000Stretch
C=N (pyrazole ring) 1600-1550Stretch
C=C (pyrazole ring) 1500-1400Stretch
C-F (trifluoromethyl) 1350-1100Stretch
C-N (amine) 1340-1250Stretch

Differentiating the Isomers: A Summary

Figure 2: Key spectroscopic differentiators between the 3-amino and 5-amino pyrazole isomers.

Conclusion

The structural validation of this compound requires a systematic and comparative analytical approach. While MS and IR spectroscopy provide crucial information about the molecular formula and functional groups, they may not be sufficient to definitively distinguish between the 3-amino and 5-amino isomers. NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for this purpose. The distinct chemical shifts and coupling patterns of the pyrazole ring protons and carbons provide unambiguous signatures for each isomer. By employing the comprehensive workflow and analytical protocols outlined in this guide, researchers can confidently validate the structure of their synthesized compounds, ensuring the integrity and reliability of their scientific findings.

References

  • Al-Najjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • El-Sayed, R. A., & Al-Ghorbani, M. (2021). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 11(1), 20861. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent advances in aminopyrazoles synthesis and functionalization. Arkivoc, 2017(1), 231-277. [Link]

  • El-Faham, A., & Al-Othman, Z. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147–160. [Link]

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  • ACD/Labs. (n.d.). NMR Prediction. [Link]

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A Comparative Guide to the Analytical Methods for 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive comparison of principal analytical methodologies for the characterization and quantification of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] The pyrazole scaffold is a versatile building block in the design of bioactive molecules, and the introduction of a trifluoroethyl group can significantly enhance metabolic stability and binding affinity.[3][4] Consequently, robust and reliable analytical methods are paramount for ensuring product quality, purity, and performance from early-stage development through to quality control (QC). This document details optimized protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is evaluated based on its performance characteristics, including specificity, linearity, accuracy, and sensitivity. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select the most appropriate analytical strategy for their specific application, be it routine QC, impurity profiling, or definitive structural elucidation.

Introduction: The Analytical Imperative for a Key Building Block

This compound is an important intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The presence of the pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, combined with an amine functional group and a trifluoroethyl substituent, imparts unique chemical properties that are leveraged in drug design.[3][5] The accurate analytical characterization of this intermediate is not merely a procedural step but a critical component of the quality assurance framework.[6][7] It ensures the identity, purity, and stability of the material, which directly impacts the safety and efficacy of the final product.

The validation of analytical methods is a documented process that confirms an analytical procedure is suitable for its intended purpose.[6] Key validation parameters, as stipulated by guidelines from the International Conference on Harmonisation (ICH), include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[8][9] This guide will compare three orthogonal analytical techniques, providing validated experimental frameworks and performance data to guide the user in method selection.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for effective method development.

PropertyValue
Chemical Formula C₅H₆F₃N₃
Molecular Weight 165.12 g/mol
Physical Form Solid
General Solubility Soluble in polar organic solvents like methanol and acetonitrile.[10]

Note: Data synthesized from typical properties of similar small organic molecules.

Chromatographic Methods: Purity and Quantification

Chromatographic techniques are the workhorses of pharmaceutical analysis, offering high-resolution separation for both quantification and impurity detection.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the premier method for routine quality control, offering excellent precision, accuracy, and robustness for assay and purity determinations of non-volatile polar compounds.

Causality Behind Experimental Choices: The selection of a C18 stationary phase provides a nonpolar environment ideal for retaining the pyrazole derivative through hydrophobic interactions. The mobile phase, a gradient of acetonitrile in water, allows for the effective elution of the target analyte and the separation of impurities with varying polarities. The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid is critical; it suppresses the ionization of the basic amine group, leading to improved peak symmetry and retention time reproducibility.[11][12] UV detection is chosen based on the aromatic pyrazole ring, which acts as a chromophore.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 25 °C.[10]

  • Injection Volume: 5 µL.[10]

  • Detection: 210 nm.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Further dilute with a 50:50 mixture of water and acetonitrile to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[10]

  • System Suitability: Before analysis, perform five replicate injections of a standard solution (e.g., 50 µg/mL). The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Analyte P2 Dissolve in Methanol (Stock Solution) P1->P2 P3 Prepare Dilutions (Calibration Standards) P2->P3 A2 Inject Sample (5 µL) P3->A2 Load into Autosampler P4 Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) A1 System Purge & Equilibration P4->A1 A1->A2 A3 Gradient Elution (C18 Column, 1 mL/min) A2->A3 A4 UV Detection (210 nm) A3->A4 D1 Integrate Peaks A4->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration & Purity D2->D3

RP-HPLC analytical workflow diagram.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for analyzing volatile and thermally stable compounds. It provides excellent separation efficiency and definitive identification through mass fragmentation patterns.

Causality Behind Experimental Choices: This method is contingent on the analyte's ability to be volatilized without degradation in the heated GC inlet. A nonpolar column (e.g., DB-5ms) is chosen for general-purpose separation based on boiling points. The temperature program is designed to ensure the analyte elutes as a sharp peak while separating it from any volatile impurities. Electron Ionization (EI) at 70 eV is a standard technique that generates reproducible fragmentation patterns, which can be compared against libraries for identification.[13]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1), 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample in Dichloromethane A1 Inject Sample (1 µL, Split Mode) P1->A1 Load into Autosampler A2 Vaporization (250 °C Inlet) A1->A2 A3 GC Separation (Temperature Program) A2->A3 A4 EI Ionization (70 eV) & Mass Analysis A3->A4 D1 Extract Total Ion Chromatogram (TIC) A4->D1 D2 Analyze Mass Spectrum of Peak D1->D2 D3 Identify Compound & Impurities D2->D3

GC-MS analytical workflow diagram.

Spectroscopic Methods: Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural fingerprint.

Causality Behind Experimental Choices: ¹H NMR confirms the number and connectivity of protons. ¹³C NMR provides information on the carbon skeleton. For this specific molecule, ¹⁹F NMR is exceptionally valuable; it is highly sensitive and provides a clean spectrum to confirm the presence and chemical environment of the trifluoroethyl group.[14] Deuterated solvents like DMSO-d₆ are chosen for their ability to dissolve the polar analyte and for their distinct solvent peaks which do not interfere with the analyte signals.

Experimental Protocol: Multinuclear NMR

  • Instrumentation: NMR spectrometer operating at a field strength of 300 MHz or higher.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[15]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected signals: A quartet for the -CH₂- group coupled to the -CF₃ group, singlets for the pyrazole ring protons, and a broad singlet for the -NH₂ protons.[16]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected signals: Peaks for the distinct carbons in the pyrazole ring and the trifluoroethyl group.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Expected signal: A triplet for the -CF₃ group coupled to the adjacent -CH₂- group. The high sensitivity and large chemical shift range of ¹⁹F NMR make it excellent for detecting fluorinated impurities.[14]

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate signals for quantitative information and analyze coupling patterns for structural assignment.

NMR_Workflow P1 Dissolve 5-10 mg Sample in 0.6 mL DMSO-d6 P2 Transfer to NMR Tube P1->P2 A1 Place in NMR Spectrometer P2->A1 A2 Acquire Spectra (1H, 13C, 19F) A1->A2 D1 Process Free Induction Decay (FID) Data A2->D1 D2 Assign Chemical Shifts & Analyze Coupling D1->D2 D3 Confirm Structure & Assess Purity D2->D3

NMR analysis workflow diagram.

Comparative Performance Analysis

The choice of an analytical method is driven by the specific requirements of the analysis. The following table provides a comparative summary of the discussed techniques based on standard validation parameters.[17]

ParameterRP-HPLCGC-MSNMR Spectroscopy
Primary Application Quantitative analysis (assay, purity), routine QC, stability testing.Identification of volatile impurities, qualitative analysis.Definitive structural elucidation, reference standard characterization, quantitative NMR (qNMR).
Specificity High; can resolve isomers and closely related impurities with proper method development.[18][19]Very high; mass fragmentation patterns provide a unique fingerprint for identification.[13]Absolute; provides unambiguous structural information.
Linearity & Range Excellent (typically R² > 0.999) over a wide concentration range (e.g., 1-150 µg/mL).[12][18]Good, but can be affected by matrix effects and detector saturation at high concentrations.Excellent for qNMR, directly proportional to the number of nuclei.
Accuracy (% Recovery) High (typically 98-102%).[12]Method-dependent, often requires matrix-matched standards for high accuracy.High, as it is a primary ratio method not requiring calibration standards of the same analyte.
Precision (% RSD) Excellent (< 2% for intra- and inter-day).[12]Good (< 10%), but generally less precise than HPLC for quantification.Good (< 3% for qNMR), dependent on instrument stability and acquisition parameters.
LOD / LOQ Low (e.g., LOD ~0.1 µg/mL, LOQ ~0.3 µg/mL).[12]Very low (pg to fg range), highly sensitive for trace analysis.Higher than chromatographic methods; typically requires µg to mg quantities.
Throughput High; modern UPLC/HPLC systems allow for run times of < 10 minutes.[10]Moderate; typical run times are 20-40 minutes.Low; requires longer acquisition times, especially for ¹³C and 2D experiments.

Conclusion and Recommendations

There is no single "best" method for the analysis of this compound; rather, the optimal choice is dictated by the analytical objective.

  • For routine quality control (assay and purity): A validated RP-HPLC method is the industry standard. It offers an unparalleled combination of precision, accuracy, robustness, and throughput, making it ideal for release testing of raw materials and intermediates.[6][7]

  • For impurity identification and trace analysis of volatile contaminants: GC-MS is the recommended technique. Its high sensitivity and the structural information gleaned from mass spectra are invaluable for identifying unknown peaks that may be present at very low levels.

  • For definitive structural confirmation and reference standard characterization: Multinuclear NMR spectroscopy is indispensable. The combined data from ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous confirmation of the molecular structure that no other technique can offer. Furthermore, quantitative NMR (qNMR) can be employed as a primary method for determining purity without the need for a pre-characterized reference standard.

In a comprehensive drug development program, these methods are not mutually exclusive but are used synergistically. HPLC provides the quantitative data for batch release, GC-MS investigates potential volatile side-products from synthesis, and NMR confirms the fundamental identity of the molecule, ensuring a complete and scientifically sound analytical characterization.

References

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  • ResearchGate. (2025). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

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A Head-to-Head Comparison: The 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging Fluorination for Enhanced Drug-Like Properties

Introduction: The Quest for Superior Scaffolds

In the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold".[1][2][3] Its versatile chemical nature and presence in numerous FDA-approved drugs, such as the anti-inflammatory Celecoxib and the kinase inhibitor Ruxolitinib, underscore its significance.[4][5] However, the relentless pursuit of novel therapeutics demands continuous innovation to overcome challenges like poor metabolic stability and off-target effects. This guide delves into a specific, strategically modified pyrazole: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine .

We will dissect the rationale behind its design, focusing on the profound influence of the N1-trifluoroethyl group. Through a head-to-head comparison with its non-fluorinated counterparts and other common heterocyclic bioisosteres, this guide will provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of this scaffold's potential. We will explore how this targeted fluorination strategy can be a decisive factor in advancing a lead compound toward clinical success by enhancing critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Deconstructing the Scaffold: Strategic Chemical Modifications

The unique properties of this compound arise from two key features: the 5-amino group and the N1-trifluoroethyl substituent.

  • The 5-Amino Group: A Versatile Anchor for Potency: The amino group at the C5 position is a crucial functional handle. It acts as a potent hydrogen bond donor, enabling strong and specific interactions with biological targets, particularly the hinge regions of kinases.[4][6] Furthermore, it serves as a synthetic vector, allowing for the straightforward construction of diverse chemical libraries through reactions like amide coupling or C-N bond formation, which is essential for structure-activity relationship (SAR) studies.[7][8]

  • The N1-Trifluoroethyl Group: A Metabolic Shield and Physicochemical Modulator: The introduction of a trifluoroethyl group is a deliberate strategy to overcome common drug development hurdles.[9] The exceptional strength of the carbon-fluorine (C-F) bond makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10][11] By replacing a metabolically labile N-alkyl group (like methyl or ethyl) with a trifluoroethyl moiety, chemists can block a primary route of degradation, thereby increasing the compound's half-life and bioavailability.[12] Beyond metabolic stability, this group's strong electron-withdrawing nature significantly modulates the scaffold's physicochemical properties, including lipophilicity and basicity.[13][14]

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

To truly appreciate the advantages of the this compound scaffold, it must be compared against relevant alternatives. The following table summarizes key drug-like properties, contrasting our target scaffold with its non-fluorinated parent, its N-methyl analog, and imidazole, a common bioisostere.[15][16]

Property1-(CF₃CH₂)-pyrazol-5-amine1H-pyrazol-5-amine1-Methyl-pyrazol-5-amineImidazole DerivativeRationale & Impact
cLogP ~1.5 - 2.0~0.1 - 0.5~0.3 - 0.7VariableThe CF₃CH₂ group significantly increases lipophilicity, which can improve membrane permeability but may decrease solubility.[14]
Aqueous Solubility ModerateHighHighVariableIncreased lipophilicity often leads to lower aqueous solubility, a critical trade-off that must be managed during formulation.[17]
pKa (Ring N) ~1.0 - 1.5~2.5~2.7~7.1The potent electron-withdrawing effect of the CF₃ group drastically reduces the basicity of the pyrazole ring, minimizing off-target ionic interactions.[14][18]
Metabolic Stability (HLM T½) >60 min<15 min<30 minVariableHighly resistant to N-dealkylation and other oxidative pathways, leading to a significantly longer half-life in human liver microsomes (HLM).[9][10]

Table 1: Head-to-head comparison of key physicochemical and ADME properties. Values are estimations based on established principles of medicinal chemistry and serve for comparative purposes.

The data clearly illustrates a strategic trade-off: the trifluoroethyl group dramatically enhances metabolic stability and reduces basicity at the cost of decreased aqueous solubility. This profile is often highly desirable in drug design, as metabolic stability is a frequent point of failure for drug candidates, while solubility can often be addressed through formulation strategies.[19]

Visualizing the Impact: Target Engagement and Synthesis

Hypothetical Kinase Binding Mode

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design.[3][4][6] The diagram below illustrates how this compound might interact with a generic kinase hinge region. The 5-amino group forms critical hydrogen bonds, while the trifluoroethyl group occupies a hydrophobic pocket, potentially shielding the molecule from solvent and enhancing binding affinity.

G cluster_0 Kinase Hinge Region cluster_1 1-(CF3CH2)-Pyrazol-5-amine Scaffold cluster_2 Hydrophobic Pocket hinge_NH1 Backbone NH hinge_CO1 Backbone C=O hinge_NH2 Backbone NH scaffold_N1 N1-CH2CF3 scaffold_N2 N2 pocket Val, Leu, Ile residues scaffold_N1->pocket Hydrophobic Interaction scaffold_N2->hinge_NH1 H-Bond Acceptor scaffold_NH2 C5-NH2 scaffold_NH2->hinge_CO1 H-Bond Donor scaffold_R R-Group G cluster_synthesis Synthetic Workflow cluster_assay Metabolic Stability Assay Workflow start β-Ketonitrile + Hydrazine step1 Cyclocondensation start->step1 intermediate 1H-Pyrazol-5-amine step1->intermediate step2 N-Trifluoroethylation (e.g., with CF3CH2-X) intermediate->step2 product Target Scaffold step2->product start_assay Incubate Scaffold with Human Liver Microsomes + NADPH @ 37°C sample Sample at Time Points (0, 5, 15, 30, 60 min) start_assay->sample quench Quench Reaction (e.g., Acetonitrile) sample->quench analyze LC-MS/MS Analysis of Parent Compound quench->analyze data Calculate T½ and Intrinsic Clearance analyze->data

Caption: High-level synthetic and experimental workflows.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols for key experiments are provided.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and water, providing a measure of its lipophilicity. [20] Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Purified water or PBS pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with PTFE-lined caps

  • Vortex mixer and mechanical shaker

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV or LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and water (typically a 1:1 ratio). The final concentration should be within the linear range of the analytical method.

  • Cap the vials tightly and vortex vigorously for 1 minute to ensure initial mixing.

  • Place the vials on a mechanical shaker and agitate for 24 hours at a constant temperature (e.g., 25°C) to reach equilibrium.

  • After shaking, centrifuge the vials at >2000 x g for 30 minutes to ensure complete separation of the two phases.

  • Carefully withdraw a known volume from both the aqueous and n-octanol layers. Be cautious not to disturb the interface.

  • Analyze the concentration of the compound in each phase using a validated analytical method.

  • Calculation: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the rate of metabolism of a compound in the presence of liver microsomes, a key indicator of in vivo clearance. [21][22] Materials:

  • Test compound

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin)

  • Incubator/water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in buffer (final concentration typically 1 µM). The final concentration of the organic solvent (e.g., DMSO) should be <0.5%.

  • In a 96-well plate, add the HLM solution (final concentration ~0.5 mg/mL) and the test compound solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration ~1 mM). This is the T=0 time point for the reaction. Immediately remove an aliquot and add it to the quenching solution.

  • Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and transfer them to the quenching solution.

  • Include negative controls: one set without NADPH to check for non-enzymatic degradation and one set with heat-inactivated microsomes.

  • Once all time points are collected, vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear portion of this curve (k) is the elimination rate constant. The in vitro half-life (T½) is calculated as T½ = 0.693 / k.

Conclusion and Future Outlook

The this compound scaffold is a powerful asset in modern drug discovery. The strategic incorporation of the trifluoroethyl group offers a robust solution to the pervasive problem of metabolic instability, a critical hurdle in the development of new medicines. [9][10]While this modification increases lipophilicity, the profound gains in metabolic half-life and the beneficial reduction in ring basicity provide a compelling advantage. This guide demonstrates that by understanding the causal relationships between chemical structure and biological properties, medicinal chemists can rationally design molecules with superior, drug-like characteristics. The experimental data and detailed protocols provided herein equip researchers with the knowledge to effectively validate and utilize this and similar fluorinated scaffolds in their pursuit of novel and more effective therapeutics.

References

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology.
  • Gomaa, A. M., & Gedawy, E. M. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Mini-Reviews in Medicinal Chemistry.
  • Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). The pyrazole scaffold, exhibiting various pharmacological activities. ResearchGate. Available from: [Link]

  • ResearchGate. (2024). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]

  • Singh, S. K., et al. (2021). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Current Drug Targets.
  • PubMed. (2024). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. Available from: [Link]

  • ACS Publications. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. Journal of Medicinal Chemistry.
  • SpringerLink. (2024).
  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals.
  • Romero, M., et al. (2024).
  • YouTube. (2023). Physicochemical properties of fluorine-containing saturated (hetero)cycles. YouTube. Available from: [Link]

  • Gherdan, V. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • ACS Publications. (2007). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
  • Evotec. (n.d.). Microsomal Stability. Cyprotex. Available from: [Link]

  • PubMed Central. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2024). Fluorinated Heterocycles. ResearchGate. Available from: [Link]

  • ResearchGate. (2024). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). ResearchGate. Available from: [Link]

  • ResearchGate. (2024). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • Giorno, T., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (2024). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization | Request PDF. ResearchGate. Available from: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2024). (PDF) The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. Available from: [Link]

  • ACS Publications. (2024). Design, Synthesis, and Bioactivity of Trifluoroethylthio-Substituted Phenylpyrazole Derivatives. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). N−H Trifluoroethylation of Indoles and other Aromatic N‐Heterocycles with CF3CHCl2 by Copper‐Mediated Cross‐Coupling Reaction | Request PDF. ResearchGate. Available from: [Link]

  • MDPI. (2012).
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  • Google Patents. (n.d.). WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles. Google Patents.
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  • Taylor & Francis Online. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Pharmaceutical Development and Technology.
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Technical Guide: Identity Confirmation of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative technical framework for confirming the identity of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine , a critical building block in the synthesis of modern agrochemicals (e.g., SDHI fungicides) and pharmaceutical kinase inhibitors.

The core challenge with this molecule is regioisomerism . The synthesis often yields a mixture of the desired 5-amine and the unwanted 3-amine isomer. Standard 1D NMR is often insufficient for definitive assignment without a reference standard. This guide outlines a self-validating analytical protocol to distinguish these isomers with absolute certainty.

Executive Summary & Compound Profile

  • Compound Name: this compound[1]

  • CAS Number: [1]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    [1]
  • Molecular Weight: 165.12 g/mol [1]

  • Critical Quality Attribute (CQA): Regiochemical Purity (>98% 5-amine vs. 3-amine).

The Challenge: During synthesis (typically hydrazine condensation with acrylonitrile derivatives), the 2,2,2-trifluoroethylhydrazine nucleophile can attack the electrophile at either nitrogen. This results in two isomers:

  • 5-Amine (Target): The trifluoroethyl group is on N1, and the amine is on C5.

  • 3-Amine (Impurity): The trifluoroethyl group is on N1, and the amine is on C3.

These isomers have identical mass (LC-MS is non-discriminatory) and very similar polarity, making structural elucidation via 2D NMR mandatory.

Comparative Analytical Framework

The following table contrasts the target molecule with its primary isomer. Use this data to benchmark your analytical results.

Table 1: Distinguishing Features of Regioisomers
FeatureTarget: 5-Amine Impurity: 3-Amine Differentiation Logic
Structure N1-CH

CF

/ C5-NH

N1-CH

CF

/ C5-H
Spatial Proximity
1H NMR (C5-H) Absent (C5 has NH

)
Present (~7.4 - 7.6 ppm)The 3-amine has a proton at C5; the 5-amine does not.
1H NMR (C3-H) Present (~7.3 - 7.5 ppm)Absent (C3 has NH

)
C3-H in 5-amine is often a doublet or broad singlet.
1H NMR (C4-H) Upfield (~5.2 - 5.5 ppm)Upfield (~5.2 - 5.6 ppm)Both have C4-H, but 5-amine C4-H is often slightly more shielded.
NOESY / ROESY NOE: CH


NH

NOE: CH


C5-H
CRITICAL TEST. See Diagram below.
13C NMR (C5) Deshielded (C-N bond)Aromatic CHC5-NH

carbon appears >145 ppm; C5-H carbon appears <140 ppm.

Visualization of Structural Logic

The following diagrams illustrate the synthesis bifurcation and the definitive NOE (Nuclear Overhauser Effect) correlations required to confirm the structure.

Diagram 1: Regioselectivity & Analytical Decision Tree

G Start Precursors (Trifluoroethylhydrazine + Acrylonitrile derivative) Reaction Cyclization Reaction Start->Reaction Mixture Crude Mixture (Isomers A & B) Reaction->Mixture Test NOESY Experiment (Irradiate N-CH2 protons) Mixture->Test Purify & Analyze Target TARGET: 5-Amine This compound Impurity IMPURITY: 3-Amine 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine Result1 Strong NOE to Aromatic Proton (C5-H) Test->Result1 Path A Result2 NOE to Exchangeable Protons (NH2) only Test->Result2 Path B Result1->Impurity CONFIRMED (Reject) Result2->Target CONFIRMED (Accept)

Caption: Decision tree for distinguishing the 5-amine target from the 3-amine impurity using NOESY NMR.

Diagram 2: Spatial NOE Correlations (The "Smoking Gun")

NOE cluster_0 TARGET (5-Amine) cluster_1 IMPURITY (3-Amine) N1_T N1 CH2_T CH2-CF3 N1_T->CH2_T C5_T C5 N1_T->C5_T NH2_T NH2 CH2_T->NH2_T NOE (Weak/Broad) C5_T->NH2_T N1_I N1 CH2_I CH2-CF3 N1_I->CH2_I C5_I C5 N1_I->C5_I H5_I H (Proton) CH2_I->H5_I STRONG NOE (Definitive) C5_I->H5_I

Caption: In the 3-amine impurity, the N1-substituent is neighbors with the C5-Proton, creating a strong NOE signal. In the target 5-amine, this proton is replaced by NH2.

Experimental Protocols

Analytical Protocol: The "Trifluoro-Check"

Rationale: This protocol relies on the distinct magnetic environment created by the electron-withdrawing CF


 group and the spatial arrangement of the pyrazole ring.

Equipment: 400 MHz NMR (minimum), DMSO-d


 solvent (preferred over CDCl

to slow amine proton exchange).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-d

    
    . Ensure the solution is clear.
    
  • 1H NMR Acquisition:

    • Scan range: -2 to 14 ppm.

    • Checkpoint: Locate the CH

      
       quartet (due to coupling with CF
      
      
      
      ,
      
      
      Hz) around 4.8 - 5.0 ppm.
    • Checkpoint: Locate the pyrazole C4-H (singlet or doublet) around 5.3 - 5.5 ppm.

  • 19F NMR Acquisition:

    • Run a non-decoupled 19F scan.

    • Checkpoint: Confirm the trifluoro group triplet at approximately -70 to -72 ppm.

  • 2D NOESY (Crucial Step):

    • Set mixing time (

      
      ) to 500ms.
      
    • Analysis: Look for cross-peaks originating from the CH

      
       signal (4.8 ppm).
      
    • Pass Criteria: Cross-peak observed to the broad NH

      
       signal (approx 5.0-6.5 ppm) OR no cross-peak to any aromatic proton.
      
    • Fail Criteria: Strong cross-peak to a sharp aromatic doublet/singlet at ~7.5 ppm (indicates C5-H proximity

      
       3-amine).
      
Synthesis Note (Contextual)

To minimize the 3-amine impurity during synthesis, researchers typically utilize 3-alkoxyacrylonitriles (e.g., 3-ethoxyacrylonitrile) rather than unsubstituted acrylonitriles. The alkoxy group acts as a leaving group, directing the hydrazine attack more selectively toward the 5-amine product. However, purification via recrystallization (typically from ethanol/water) is almost always required to remove trace regioisomers.

References

  • BLD Pharm. (2024).[2] Product Data: this compound (CAS 899899-13-9).[1] Retrieved from

  • Faggiani, R., et al. (1982). Structure and Regiochemistry of Pyrazole Derivatives. Canadian Journal of Chemistry, 60(23).
  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. (Review of synthetic routes and regioselectivity issues).
  • Sigma-Aldrich. (2024). Building Blocks: Fluorinated Pyrazoles. Retrieved from

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine (CAS No. 899899-13-9). As researchers dedicated to innovation, our responsibility extends beyond the bench to include the safe management of the chemical lifecycle. This guide is designed to provide you with the essential, field-tested procedures and the scientific rationale behind them, ensuring the safety of your team and the protection of our environment.

The disposal of any chemical, particularly a fluorinated heterocyclic compound like this pyrazole amine, is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. The trifluoroethyl group imparts unique properties that demand a specific and cautious approach to waste management.

Core Principle: Hazard Identification and Precaution

Due to the specific nature of this compound, comprehensive toxicological and environmental data is not always readily available. Therefore, we must operate under the precautionary principle, treating the substance with the respect due to a potentially hazardous material. The guidance provided in Safety Data Sheets (SDS) for structurally similar pyrazole derivatives consistently indicates risks of skin and eye irritation[1][2][3][4]. The presence of the carbon-fluorine bond suggests persistence, aligning it with the broader class of fluorinated organic compounds that require specialized disposal methods[5][6].

Chemical Identity & Hazard Profile
IUPAC Name This compound
CAS Number 899899-13-9[7]
Molecular Formula C₅H₆F₃N₃[7]
Primary Hazard Class Halogenated Organic Compound[6]
Anticipated Hazards Skin Irritation, Serious Eye Irritation[1][3]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[1][4]
Environmental Concerns Potential for long-term adverse environmental effects due to the stability of the trifluoroethyl group. Do not let product enter drains[8][9][10].

The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to final hand-off.

Step 1: Immediate Waste Generation & PPE

The moment a process generates waste containing this compound, proper handling is paramount. This includes residual amounts in reaction vessels, contaminated consumables (e.g., pipette tips, weighing paper), and unused neat material.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield, as approved by NIOSH (US) or EN 166 (EU)[10].

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling[10].

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned. Wear closed-toe shoes.

Step 2: Waste Segregation - The Critical Decision

The trifluoromethyl group firmly places this compound in the halogenated organic waste category. This is the single most important classification for its disposal pathway.

Causality: Halogenated compounds require specific disposal methods, typically high-temperature incineration, to break the strong carbon-halogen bonds and neutralize the resulting acidic gases (like hydrogen fluoride) in a controlled manner[5]. Mixing them with non-halogenated waste can compromise the disposal process and lead to regulatory non-compliance.

Step 3: Containerization and Labeling
  • Select the Correct Container: Use a designated, properly vented, and leak-proof waste container labeled "Halogenated Organic Waste". Ensure the container material is compatible with the chemical; high-density polyethylene (HDPE) is a common choice.

  • Label Accurately: The label must be clear, durable, and include:

    • The words "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume.

    • The date of accumulation.

    • The associated hazards (e.g., "Irritant").

Step 4: Laboratory Storage and Accumulation
  • Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area within a fume hood, away from incompatible materials[4].

  • Keep the container tightly closed except when adding waste[1][3].

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Step 5: Final Disposal and Hand-Off
  • Once the container is full or the accumulation time limit set by your institution is reached, arrange for pickup.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to handle the final disposal[10]. This typically involves incineration at a permitted hazardous waste facility.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing this compound.

G start Waste Generated (Contains C₅H₆F₃N₃) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Characterize Waste Is it a Halogenated Organic? ppe->classify halogenated Step 3: Segregate into 'Halogenated Organic Waste' Container classify->halogenated Yes labeling Properly Label Container: - Full Chemical Name - 'Hazardous Waste' - Date & Hazards halogenated->labeling storage Step 4: Store in Ventilated Satellite Accumulation Area labeling->storage ehs Step 5: Contact EHS for Pickup & Final Disposal storage->ehs end Disposal Complete ehs->end

Caption: Waste Disposal Workflow for this compound.

Spill Management and Decontamination

Accidents happen. A prepared response is key to maintaining safety.

In Case of a Spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel[9][10].

  • Wear Full PPE: This includes respiratory protection if aerosols or dusts are generated.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand). For solid spills, carefully sweep up the material to avoid creating dust[3][10].

  • Collect Waste: Place all contaminated absorbent and cleaning materials into a labeled "Halogenated Organic Waste" container for disposal[3].

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Decontamination of Glassware:

  • Rinse glassware with a suitable organic solvent. The initial rinsate is considered hazardous and must be collected in the "Halogenated Organic Waste" container[11].

  • Subsequent washes with soap and water can typically be disposed of down the drain, but consult your local EHS guidelines.

The Science of Final Disposition

Understanding the end-of-life process for this chemical reinforces the importance of our in-lab procedures.

  • High-Temperature Incineration: This is the preferred and most effective method for destroying fluorinated organic compounds[5]. Incineration at temperatures typically exceeding 1000°C with a sufficient residence time can achieve a destruction efficiency of over 99.99%. The process breaks the stable C-F bonds.

  • Off-Gas Treatment: A critical component of these specialized incinerators is the off-gas "scrubbing" system. This system neutralizes hazardous combustion byproducts, primarily hydrogen fluoride (HF), preventing their release into the atmosphere[5].

  • Landfill Avoidance: Due to their persistence, fluorinated compounds are often referred to as "forever chemicals." Disposal in a hazardous waste landfill is a containment strategy, not a destruction one, and is generally avoided to prevent potential future environmental contamination[12].

By adhering to this guide, you are not only ensuring compliance and safety within your laboratory but are also participating in a responsible chemical lifecycle. Your diligence protects you, your colleagues, and the scientific enterprise as a whole.

References

  • Glaze 'N Seal Products Inc. (2021, July 1). SAFETY DATA SHEET. “Wet Look” Lacquer. 8

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Amino-5-methylpyrazole.

  • Enamine. safety data sheet - 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine. 2

  • Chemicea Pharmaceuticals Pvt Ltd. Material Safety Data Sheet - N-Nitroso Trientine (Tetratrifluoroacetate). 9

  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine.

  • Benchchem. Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals.

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Retrosynthesis Analysis

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1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine
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1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

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